Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
Description
The exact mass of the compound alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFSNRBMIOKLX-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14048-30-7 | |
| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14048-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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conformational analysis of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in solution
Conformational Analysis of Methyl 2,3-di-O-methyl- α -D-glucopyranoside in Solution: A Technical Guide
Executive Summary
Understanding the solution-state conformation of selectively methylated carbohydrates is critical for rationalizing their physicochemical properties, reactivity, and biological recognition. Methyl 2,3-di-O-methyl- α -D-glucopyranoside serves as an essential model compound for elucidating the behavior of modified cellulosic polymers[1] and investigating the binding specificities of D-mannose/D-glucose-specific lectins, such as Concanavalin A (Con A)[2]. Unlike solid-state crystallography, which captures a single low-energy static pose, solution-state analysis reveals a dynamic ensemble influenced by solvent-solute hydrogen bonding and dielectric effects[3].
This whitepaper provides an in-depth, self-validating methodological framework combining High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to accurately map the conformational landscape of Methyl 2,3-di-O-methyl- α -D-glucopyranoside in solution.
Structural Dynamics & Conformational Degrees of Freedom
The conformational ensemble of Methyl 2,3-di-O-methyl- α -D-glucopyranoside is governed by three primary structural vectors:
-
The Pyranose Ring : The core adopts a highly stable 4C1 chair conformation. The energetic penalty for ring inversion to the 1C4 chair or skew-boat conformations is prohibitively high due to the introduction of severe 1,3-diaxial interactions.
-
The Exocyclic Hydroxymethyl Group (C5-C6) : The rotation around the C5-C6 bond ( ω torsion angle) is highly flexible and populates three staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg)[4][5]. In D-gluco-configured sugars, the gg and gt states are energetically favored. The tg state is highly destabilized by 1,3-parallel interactions with the axial O4 (a 1,3-syn-diaxial-like steric clash)[6].
-
The Methoxy Substituents : The C1 methoxy group orientation is strongly dictated by the exo-anomeric effect, favoring a gauche conformation relative to the endocyclic O5-C1 bond. The C2 and C3 methoxy groups exhibit restricted rotation due to steric clashes, orienting their methyl groups outward to minimize steric bulk[1].
Fig 1. Integrated NMR and MD workflow for resolving the time-averaged solution ensemble.
Experimental Methodologies: A Self-Validating System
To accurately capture the conformational dynamics, researchers must employ orthogonal techniques. NMR provides the macroscopic time-averaged observables, while explicit-solvent MD simulations provide the microscopic discrete states that constitute that average[3][7].
High-Resolution NMR Protocol for Solution Conformation
Causality of Experimental Design : 3JH,H scalar couplings are time-averages of the rapid interconversion between rotamers. Because the interconversion rate is faster than the NMR timescale, we must use a 3-site exchange model to deconvolute the populations. D 2 O is used as the primary solvent to assess the native hydrogen-bonding network, while CD 3 OD can be used to lower the dielectric constant and observe shifts in the gg/gt equilibrium[6].
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 5–10 mg of high-purity Methyl 2,3-di-O-methyl- α -D-glucopyranoside in 600 µL of D 2 O (99.99% D). Lyophilize and exchange twice to eliminate residual H 2 O/HDO signals that could obscure the C2/C3 methoxy resonances.
-
1D 1 H and 13 C Acquisition : Acquire standard 1D spectra at 298 K on a high-field spectrometer ( ≥ 600 MHz) to ensure sufficient dispersion of the H5, H6pro-R, and H6pro-S multiplets.
-
2D NOESY/ROESY : Acquire 2D NOESY spectra with a mixing time ( τm ) of 300–500 ms. Crucial choice: For molecules of this molecular weight (~222 Da), the tumbling rate ( ωτc ) may result in NOE signals near zero. If NOE cross-peaks are absent or distorted, switch to ROESY (spin-lock 200 ms) to guarantee positive cross-relaxation peaks.
-
J-Coupling Extraction : Extract the 3JH5,H6R and 3JH5,H6S coupling constants using 1D 1 H or 2D J-resolved spectroscopy.
Self-Validation Check : Calculate the fractional populations ( X ) using the generalized Haasnoot-de Leeuw-Altona (HLA) equations. The system is self-validating if ΣXi=Xgg+Xgt+Xtg=1.0±0.05 . If the sum deviates significantly, the assignment of the pro-R/pro-S protons is likely inverted, or the empirical parameters require adjustment via Density Functional Theory (DFT)[4].
Molecular Dynamics (MD) Simulation Protocol
Causality of Experimental Design : Implicit solvent models fail to capture the specific, directional hydrogen bonds between water molecules and the C4-OH / C6-OH groups. These intermolecular interactions directly compete with intramolecular hydrogen bonds, heavily biasing the C5-C6 rotameric state[3]. Therefore, explicit solvation is mandatory.
Step-by-Step Methodology :
-
Topology Generation : Parameterize the molecule using a carbohydrate-specific force field (e.g., GLYCAM06 or CHARMM36). Ensure the partial charges for the C2 and C3 methoxy groups are accurately derived from RESP (Restrained Electrostatic Potential) calculations.
-
Solvation & Equilibration : Place the solute in a cubic periodic box with a minimum 10 Å buffer of TIP3P explicit water molecules. Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 298 K.
-
Production Run : Execute a 500 ns to 1 µs production run using a 2 fs time step. Save coordinates every 10 ps.
-
Trajectory Analysis : Extract the ω (O5-C5-C6-O6) torsion angles over the trajectory to plot the probability distribution of the gg, gt, and tg states.
Self-Validation Check : Calculate the theoretical time-averaged interproton distances ( <r−6>−1/6 ) from the MD trajectory. Compare these directly to the experimental NOESY/ROESY cross-relaxation rates. A Pearson correlation coefficient of >0.95 validates that the force field accurately represents the physical solution ensemble.
Quantitative Data Presentation
The distribution of the hydroxymethyl group rotamers is the most variable aspect of the solution conformation. Table 1 summarizes the theoretical coupling constants for the pure discrete states (derived from empirical models) and the typical time-averaged populations observed for methylated α -D-glucopyranosides in aqueous solution[4][7].
Table 1: Theoretical J-Coupling Constants and Typical Rotamer Populations
| Rotamer State | Torsion Angle ( ω ) | Theoretical 3JH5,H6pro−R | Theoretical 3JH5,H6pro−S | Typical Solution Population (D 2 O) |
| gauche-gauche (gg) | ~ 60° | 1.5 - 2.0 Hz | 4.5 - 5.5 Hz | 45 - 55% |
| gauche-trans (gt) | ~ 300° (-60°) | 5.0 - 6.0 Hz | 1.5 - 2.5 Hz | 40 - 50% |
| trans-gauche (tg) | ~ 180° | 10.0 - 11.0 Hz | 4.5 - 5.5 Hz | < 5% |
Note: The exact time-averaged experimental 3J values will be a population-weighted sum of these theoretical pure states.
Fig 2. Equilibrium exchange between C5-C6 exocyclic hydroxymethyl rotamers in solution.
Discussion & Field Insights
The conformational analysis of Methyl 2,3-di-O-methyl- α -D-glucopyranoside reveals critical insights into carbohydrate chemistry. The methylation at C2 and C3 removes the capacity for these positions to act as hydrogen bond donors, fundamentally altering the local hydration shell compared to the unmethylated parent sugar[1]. This localized hydrophobicity forces the C2/C3 methoxy groups to orient outward, which in turn slightly alters the puckering amplitude of the 4C1 chair.
Furthermore, the biological relevance of these conformations cannot be overstated. Studies have shown that 3-O-substituted monosaccharides, including Methyl 2,3-di-O-methyl- α -D-glucopyranoside, are at least 10 times more strongly inhibitory toward Concanavalin A (Con A) than their unmethylated parent sugars[2]. This enhanced binding affinity is directly linked to the pre-organization of the solution ensemble. The hydrophobic methoxy groups lock the molecule into a conformation that minimizes the entropic penalty upon entering the hydrophobic binding pocket of the lectin, demonstrating how solution-state conformational biases drive macroscopic biological activity.
References
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. nih.gov. 6
-
Structural Analysis of the Solution Conformation of Methyl 4-O-β-d-Glucopyranosyl-α-d-Glucopyranoside by Molecular Mechanics and ab Initio Calculation, Stochastic Dynamics Simulation, and NMR Spectroscopy. acs.org. 3
-
Solid-state C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. researchgate.net. 1
-
Interactions of five D-mannose-specific lectins with a series of synthetic branched trisaccharides. umich.edu. 2
-
4JCOCCH and 4JCCCCH as Probes of Exocyclic Hydroxymethyl Group Conformation in Saccharides. acs.org.4
-
Conformational properties of alkyl glucosyl sulfones in solution. rsc.org. 5
-
Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulation. rsc.org. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational properties of alkyl glucosyl sulfones in solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02056A [pubs.rsc.org]
- 6. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulatio ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01153D [pubs.rsc.org]
The Emerging Frontier: A Technical Guide to the Biological Significance of Partially Methylated Carbohydrates
Abstract
Methylation, a fundamental epigenetic and post-translational modification of DNA and proteins, also extends to the "third estate" of macromolecules: carbohydrates.[1] Though less common than modifications like phosphorylation or acetylation, partial methylation of glycan structures imparts unique physicochemical properties that are pivotal in a range of biological processes, from innate immunity to cell signaling.[1][2] This guide provides an in-depth exploration of the biosynthesis, biological functions, and analytical characterization of partially methylated carbohydrates. We will delve into the enzymatic machinery responsible for this modification, its critical role in host-pathogen interactions and disease, and the sophisticated methodologies required for its study, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of glycobiology.
Introduction: Beyond the Canonical Glycan Code
Glycans, through their immense structural diversity, orchestrate a vast array of biological events, including cell-cell communication, immune responses, and development.[3] This diversity is generated not only by the sequence and linkage of monosaccharides but also by a suite of chemical modifications. Among these, O-methylation—the addition of a methyl group to a hydroxyl moiety on a sugar residue—is an emerging area of significant interest.[1][4]
While permethylation is a widely used chemical derivatization technique to enhance glycan analysis by mass spectrometry, the natural occurrence of partially methylated glycans is a distinct biological phenomenon.[5][6] These modifications are not found in mammals but are present in bacteria, fungi, plants, and invertebrates.[1] The presence of a methyl group can profoundly alter a glycan's properties by:
-
Increasing hydrophobicity : This can influence protein-carbohydrate interactions and the overall conformation of glycoconjugates.[7][8]
-
Blocking further glycosylation : A methyl group can act as a terminal cap, preventing the extension of a glycan chain.[1]
-
Creating novel recognition epitopes : The unique structural feature of a methylated sugar can be specifically recognized by glycan-binding proteins (lectins), mediating critical biological interactions.[4][9]
This guide will illuminate the significance of this subtle yet powerful modification, from its biosynthesis in the Golgi apparatus to its role as a target in innate immunity and its potential for therapeutic exploitation.
Biosynthesis and Regulation
The enzymatic machinery for glycan methylation is precise and highly regulated. The process primarily involves the transfer of a methyl group from a donor substrate to a specific hydroxyl position on a carbohydrate acceptor.
Key Components:
-
Methyl Donor : The universal methyl donor for these reactions is S-adenosyl-methionine (SAM) .[9]
-
Enzymes : Specific O-methyltransferases catalyze the reaction. These enzymes exhibit high specificity for both the sugar residue (e.g., mannose, fucose, galactose) and the position of methylation (e.g., 2-O, 3-O, 6-O).[10]
-
Cellular Location : Glycan methylation is believed to occur primarily in the Golgi apparatus , where resident methyltransferases modify glycans on proteins and lipids as they transit through the secretory pathway. The transport of SAM into the Golgi is a critical step, facilitated by specific membrane transport proteins.[9]
Conversely, demethylation of carbohydrates is also a biological process. Certain bacteria possess enzymes, such as cytochrome P450 monooxygenases, that can remove methyl groups from sugars, enabling them to metabolize these otherwise recalcitrant carbohydrates.[11][12] This highlights an evolutionary arms race centered on glycan methylation.
Caption: Recognition of methylated glycans on pathogens by host lectins.
3.2. Role in Disease and Cancer
Alterations in glycosylation are a well-established hallmark of cancer. [3][13]While much research has focused on changes in sialylation and fucosylation, the role of methylation is an emerging field. In gastrointestinal cancers, abnormal glycosylation can arise from the epigenetic silencing of glycosyltransferase genes via DNA hypermethylation. [14]This leads to the incomplete synthesis of carbohydrate structures. While not a direct methylation of the glycan itself, this highlights the intricate link between methylation at the DNA level and the final glycan structure presented by a cell.
Furthermore, some tumor-associated carbohydrate antigens (TACAs) are presented on mucin-type O-linked glycans. [15]The conformation of these TACAs, and thus their recognition by the immune system, can be influenced by the underlying amino acid (serine vs. β-methylated threonine), demonstrating how a single methyl group on the peptide backbone can impact glycan presentation. [15] In infectious diseases, methylated glycans on parasites like Toxocara canis are immunogenic and can induce parasite-specific antibodies. This has led to the exploration of synthetic glycoconjugates containing these methylated sugars as potential vaccine candidates. [2]
3.3. Distribution and Structural Roles
The types of methylated sugars and their positions vary significantly across different organisms, suggesting species-specific functions. [1]
| Organism Group | Common Methylated Monosaccharides | Typical Position | Reference |
|---|---|---|---|
| Bacteria | Rhamnose (Rha), Fucose (Fuc), Talose, Glucuronic Acid (GlcA) | Internal or Terminal | [1] |
| Fungi | Mannose (Man), Galactose (Gal) | Terminal | [1] |
| Plants | Galactose (Gal), Galacturonic Acid (GalA), Xylose (Xyl) | Internal or Terminal | [1][16] |
| Invertebrates | Mannose (Man), Galactose (Gal), Fucose (Fuc) | Mostly Terminal | [1]|
Table 1: Distribution of common partially methylated monosaccharides in various organisms.
In many invertebrates and plants, a terminal 3-O-methyl-mannose or 3-O-methyl-galactose appears to function as a stop signal, preventing further elongation of the glycan chain. [1]This provides a mechanism for precisely controlling the final size and structure of a glycan.
Analytical Strategies for Characterization
The study of partially methylated carbohydrates requires specialized and sensitive analytical techniques to determine not only the presence of a methyl group but also its precise location on a specific monosaccharide within a complex glycan. The two cornerstone technologies in this field are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. [16][17]
4.1. Mass Spectrometry-Based Methylation Analysis
MS is a highly sensitive technique for glycan analysis. [18]A classic and robust method for determining glycosidic linkages is methylation linkage analysis , which results in partially methylated alditol acetates (PMAAs) that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). [19] It is crucial to differentiate this analytical permethylation step from the study of naturally methylated glycans. To distinguish between the two, a common strategy is to perform the chemical methylation using a deuterated methylating agent (e.g., deuteromethyl iodide, CD₃I). This allows native methyl groups (–CH₃) to be distinguished from the analytically introduced ones (–CD₃) by the mass difference. [16] Modern approaches often utilize Liquid Chromatography coupled with tandem MS (LC-MS/MS) for higher throughput and sensitivity. [18][20]Targeted MS methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) provide excellent selectivity and quantification for specific methylated glycan structures in complex biological samples. [21]
This protocol outlines the essential steps to determine the linkage positions of monosaccharides within a purified glycan or polysaccharide.
Objective: To identify which hydroxyl groups on each monosaccharide are involved in glycosidic linkages.
Principle: Free hydroxyl groups are exhaustively methylated (permethylated). The glycosidic bonds are then hydrolyzed, exposing the hydroxyl groups that were previously involved in linkages. These newly freed hydroxyls, along with the hydroxyl at the anomeric carbon (which becomes free upon hydrolysis), are then acetylated after reduction to alditols. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS.
Methodology:
-
Permethylation:
-
Rationale: To protect all free hydroxyl groups. The positions that are not methylated are the ones involved in linkages or ring formation.
-
Procedure:
-
Lyophilize 10-100 µg of the purified carbohydrate sample in a screw-cap tube.
-
Add 200 µL of dry DMSO and dissolve the sample completely.
-
Add 200 µL of a slurry of sodium hydroxide in DMSO.
-
Add 100 µL of methyl iodide (CH₃I). For distinguishing native methylation, use deuteromethyl iodide (CD₃I).
-
Agitate the reaction at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 mL of water.
-
Extract the permethylated product using dichloromethane (3 x 1 mL). Pool the organic layers and wash with water (3 x 1 mL).
-
Evaporate the dichloromethane under a stream of nitrogen.
-
-
-
Hydrolysis:
-
Rationale: To break the glycosidic bonds and yield partially methylated monosaccharides.
-
Procedure:
-
To the dried permethylated sample, add 200 µL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours in a sealed tube.
-
Cool the sample and evaporate the TFA under nitrogen.
-
-
-
Reduction:
-
Rationale: To convert the partially methylated monosaccharides into their corresponding alditols. This prevents the formation of anomers (α and β forms) in the subsequent GC analysis, simplifying the chromatogram.
-
Procedure:
-
Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH₄). For deuterated labeling at the anomeric carbon, use sodium borodeuteride (NaBD₄).
-
Incubate at room temperature for 2 hours.
-
Neutralize the reaction by dropwise addition of glacial acetic acid until effervescence ceases.
-
Evaporate to dryness under nitrogen. Repeat co-evaporation with methanol (3 x 200 µL) to remove borates.
-
-
-
Acetylation:
-
Rationale: To derivatize the newly exposed hydroxyl groups (from the linkage and anomeric positions) to make the molecule volatile for GC analysis.
-
Procedure:
-
Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.
-
Heat at 100°C for 1 hour.
-
Cool the sample and evaporate the reagents under nitrogen.
-
Partition the resulting PMAAs between dichloromethane and water. Collect the organic (bottom) layer.
-
-
-
GC-MS Analysis:
-
Rationale: To separate and identify the PMAAs.
-
Procedure:
-
Inject the sample onto a suitable GC column (e.g., SP-2330).
-
Use a temperature gradient to separate the PMAAs.
-
Analyze the eluting compounds by Electron Impact (EI) Mass Spectrometry. The fragmentation pattern is characteristic of the positions of the methyl and acetyl groups, allowing for unambiguous identification of the original linkage position (e.g., a fragment ion indicating cleavage between C2 and C3).
-
-
Caption: Workflow for methylation linkage analysis of carbohydrates.
4.2. NMR Spectroscopy
NMR spectroscopy is an unparalleled, non-destructive technique for the de novo structural elucidation of carbohydrates. [17][22]It provides definitive information about the anomeric configuration (α or β), the sequence of monosaccharides, and the precise location of substituents like methyl groups.
-
1H NMR : The proton spectra can reveal the number of sugar residues and their anomeric configurations. The chemical shift of the methyl group protons (a singlet typically around 3.4-3.7 ppm) confirms its presence. [17]* 2D NMR (COSY, HSQC, HMBC) : These experiments are essential for assigning all the proton and carbon signals in the sugar rings. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it can show a correlation between the methyl group protons and the carbon to which they are attached (e.g., C3), directly identifying the position of methylation. [22][23] The combination of advanced MS and NMR techniques provides a powerful toolkit for researchers to confidently identify and characterize partially methylated glycans from complex biological sources.
Therapeutic and Drug Development Perspectives
The unique and specific nature of partially methylated carbohydrates makes them attractive targets for drug and vaccine development.
-
Vaccine Development : As these structures are often found on pathogens but not in mammals, they represent ideal "non-self" antigens. Synthetic glycoconjugate vaccines mimicking the methylated glycans of parasites or bacteria could elicit a protective immune response without the risk of autoimmunity. [2]* Therapeutic Targeting : Lectins that specifically recognize methylated glycans could be developed as therapeutic agents. For example, a recombinant lectin could be used to target and neutralize pathogens that display these modifications.
-
Diagnostic Biomarkers : Changes in the expression of methylated glycans on the surface of microbes could serve as biomarkers for infection or disease progression.
Conclusion and Future Directions
Partial methylation of carbohydrates is a subtle but potent modification that adds a critical layer of complexity and information to the glycan code. Once viewed as a rare curiosity, it is now understood to be a key player in the intricate dialogue between hosts and pathogens, a modulator of glycan structure, and a potential target for novel therapeutics.
Significant questions remain. The full complement of methyltransferases and their specificities across different organisms is yet to be fully mapped. The dynamic regulation of glycan methylation and its role in cellular processes beyond immunity are still largely unexplored. As analytical technologies continue to improve in sensitivity and resolution, we can expect to uncover new roles for this fascinating modification, further expanding our understanding of the profound impact of glycobiology on health and disease.
References
-
Ochoa-Sánchez, L. E., et al. (2019). Methylated glycans as conserved targets of animal and fungal innate defense. Proceedings of the National Academy of Sciences, 116(48), 24176-24185. [Link]
-
Ciucanu, I. (2006). Per-O-Methylation reaction for structural analysis of carbohydrates by mass spectrometry. Analytica Chimica Acta, 576(2), 147-155. [Link]
-
Geyer, H., & Geyer, R. (2013). Methylation – an uncommon modification of glycans. Biological Chemistry, 394(11), 1435-1447. [Link]
-
Heimburg-Molinaro, J., & Rittenhouse-Olson, K. (2020). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. International Journal of Molecular Sciences, 21(21), 8337. [Link]
-
Robb, C. S., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 475(23), 3833-3846. [Link]
-
Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]
-
Li, Y., & Wu, S. (2015). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). In Glycoscience: Biology and Medicine. Springer. [Link]
-
Ciucanu, I. (2006). Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry. Analytica Chimica Acta, 576(2), 147-55. [Link]
-
Li, Y., & Wu, S. (2015). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). Methods in Molecular Biology, 1273, 115-126. [Link]
-
Madar, I. H., et al. (2020). Targeted analysis of permethylated N-glycans using MRM/PRM approaches. Methods in Molecular Biology, 2083, 149-161. [Link]
-
Robb, C. S., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 475(23), 3833-3846. [Link]
-
Pabst, M., & Altmann, F. (2012). Mass spectrometry-based glycomics. Mass Spectrometry Reviews, 31(3), 347-375. [Link]
-
Lin, J., et al. (2023). The Double-Edged Nature of Methyl Donors in Cancer Development from Prevention to Progression. Nutrients, 15(23), 4894. [Link]
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Application Note: The Role and Use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in Polysaccharide Linkage Analysis
Introduction
The intricate three-dimensional structure of polysaccharides dictates their biological function. A fundamental aspect of this structure is the specific arrangement of glycosidic linkages connecting the monosaccharide units. Glycosyl linkage analysis, often referred to as methylation analysis, is a cornerstone technique for elucidating these structures.[1][2][3] This powerful method allows researchers to determine the positions through which monosaccharide residues are connected within a polysaccharide chain.
The process involves a series of chemical modifications: permethylation, hydrolysis, reduction, and acetylation, which convert the polysaccharide into a mixture of partially methylated alditol acetates (PMAAs).[2][4][5] These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).[6] The identity of each PMAA reveals the linkage position of the original monosaccharide residue.
In this complex analytical workflow, the use of well-characterized standards is paramount for accurate and reliable data interpretation. Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside serves as a crucial reference compound. After undergoing the same derivatization process as the polysaccharide sample, it yields a specific PMAA, 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol. This standard helps to calibrate retention times and validate mass spectral fragmentation patterns, ensuring the confident identification of 4,6-linked or 1,4,6-linked glucose residues, which are common in many biologically important polysaccharides.
This application note provides a detailed overview of the principles of polysaccharide linkage analysis and a step-by-step protocol for its implementation, highlighting the integral role of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside as a reference standard.
The Principle of Methylation Analysis
Methylation analysis is a destructive method that provides detailed information about the glycosidic linkages within a polysaccharide. The logic of the method is to chemically label the free hydroxyl groups, then break the polymer into its constituent monomers, and finally mark the positions that were originally involved in linkages.
The core steps are as follows:
-
Permethylation: All free hydroxyl groups on the sugar residues of the polysaccharide are converted to methyl ethers. This is a critical step, as it "protects" the unlinked positions.[7] The most widely used method is the Hakomori method, or more rapid and efficient modifications like the Ciucanu method, which utilizes a strong base (like sodium hydroxide or sodium dimsyl) in dimethyl sulfoxide (DMSO) followed by the addition of methyl iodide.[8][9][10][11][12] Complete permethylation is essential for accurate results.[13]
-
Hydrolysis: The permethylated polysaccharide is then hydrolyzed, typically using a strong acid like trifluoroacetic acid (TFA), to cleave the glycosidic bonds and release the partially methylated monosaccharides.[7][13] The hydroxyl groups that are now present on these monomers represent the positions that were originally involved in glycosidic linkages or were part of the ring structure.
-
Reduction: The partially methylated monosaccharides are then reduced, usually with sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), to convert the aldehyde or ketone group at the anomeric carbon into a primary alcohol.[2][4] This creates alditols and prevents the formation of multiple ring isomers in the subsequent steps. The use of sodium borodeuteride is particularly advantageous as it introduces a deuterium label at C-1, which aids in the interpretation of mass spectra.[14][15]
-
Acetylation: The newly formed hydroxyl groups (from the cleaved linkages and the reduced anomeric carbon) are then acetylated using an acetylating agent like acetic anhydride.[16][17][18] This results in the formation of partially methylated alditol acetates (PMAAs), which are volatile and suitable for GC-MS analysis.[2]
The final PMAA molecules carry methyl groups at positions that were originally free hydroxyls in the polysaccharide and acetyl groups at positions that were involved in glycosidic linkages.
The Role of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
When Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is subjected to this same analytical workflow, it serves as a positive control and a reference point. The hydroxyl groups at the C4 and C6 positions will be acetylated, and the anomeric methyl glycoside will be hydrolyzed, reduced, and acetylated. This results in the formation of a single, known PMAA: 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol .
By analyzing this standard, researchers can:
-
Confirm Retention Time: The retention time of the standard on the GC column provides a reliable marker for identifying the corresponding PMAA derived from 4,6-linked or 1,4,6-linked glucose residues in the polysaccharide sample.
-
Validate Mass Spectra: The fragmentation pattern of the standard in the mass spectrometer provides a reference spectrum for comparison, allowing for confident identification of the unknown peaks in the sample chromatogram.
Experimental Protocol
This protocol outlines the steps for polysaccharide linkage analysis, including the parallel processing of the polysaccharide sample and the Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard.
Materials and Reagents
-
Polysaccharide sample (dried, 1-5 mg)
-
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside (1 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH), finely powdered
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA), 2M
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., SP-2380)
Step-by-Step Methodology
Part 1: Permethylation (Ciucanu Method)[8][9][10][11][12]
-
Sample Preparation: Place the dried polysaccharide sample (1-5 mg) and the Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard (1 mg) in separate clean, dry screw-cap vials.
-
Dissolution: Add 0.5 mL of anhydrous DMSO to each vial. Sonicate or vortex until the samples are fully dissolved. For some polysaccharides, gentle heating (50-60°C) may be required.
-
Basification: Add approximately 20-30 mg of finely powdered NaOH to each vial. The amount should be in excess relative to the hydroxyl groups.
-
Methylation: Add 0.2 mL of methyl iodide to each vial. Immediately cap the vials tightly and vortex vigorously for 10-15 minutes at room temperature. The reaction is exothermic.
-
Quenching and Extraction: Carefully add 1 mL of deionized water to quench the reaction. Extract the permethylated products by adding 1 mL of dichloromethane and vortexing. Centrifuge briefly to separate the layers.
-
Washing: Carefully remove the upper aqueous layer. Wash the lower organic layer (DCM) three times with 1 mL of deionized water to remove any remaining DMSO and salts.
-
Drying: Dry the DCM layer over anhydrous sodium sulfate or by passing it through a small plug of cotton. Transfer the dried solution to a new vial and evaporate the solvent under a gentle stream of nitrogen.
Part 2: Hydrolysis
-
Acid Hydrolysis: To the dried permethylated samples, add 0.5 mL of 2M TFA.
-
Incubation: Seal the vials and heat at 121°C for 2 hours to hydrolyze the glycosidic bonds.
-
Solvent Removal: Cool the vials to room temperature and evaporate the TFA under a stream of nitrogen. To ensure complete removal of the acid, add 0.5 mL of methanol and evaporate to dryness. Repeat this step twice.
Part 3: Reduction
-
Reduction Reaction: Dissolve the dried hydrolysates in 0.5 mL of a freshly prepared solution of 10 mg/mL sodium borodeuteride in 1M ammonium hydroxide.
-
Incubation: Incubate at room temperature for 2 hours.
-
Quenching: Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
Borate Removal: Evaporate the samples to dryness under nitrogen. Add 0.5 mL of methanol and evaporate again. Repeat this methanol co-evaporation step at least three times to remove all borate salts as volatile methyl borate.
Part 4: Acetylation
-
Acetylation Reaction: To the dried, reduced samples, add 0.2 mL of acetic anhydride and 0.2 mL of pyridine.
-
Incubation: Seal the vials and heat at 100°C for 15 minutes.
-
Work-up: Cool the vials to room temperature. Add 1 mL of deionized water and 1 mL of DCM. Vortex to mix.
-
Extraction: Allow the layers to separate and transfer the lower DCM layer containing the PMAAs to a new vial.
-
Washing: Wash the DCM layer twice with 1 mL of deionized water.
-
Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate and evaporate to a small volume (approximately 50-100 µL) under a gentle stream of nitrogen.
Part 5: GC-MS Analysis
-
Injection: Inject 1-2 µL of the final PMAA solution onto the GC-MS system.
-
GC Conditions (Example):
-
Column: SP-2380 (60 m x 0.25 mm x 0.20 µm)[19]
-
Injector Temperature: 250°C
-
Oven Program: 80°C for 2 min, then ramp to 170°C at 30°C/min, then ramp to 240°C at 4°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-450
-
Data Presentation and Interpretation
Expected Results for the Standard
The GC-MS analysis of the derivatized Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard should show a major peak corresponding to 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol. The retention time and mass spectrum of this peak serve as the benchmark for identifying 4,6-linked or 1,4,6-linked glucose residues in the polysaccharide sample.
Interpreting Mass Spectra of PMAAs
The electron impact (EI) mass spectra of PMAAs exhibit characteristic fragmentation patterns that allow for the determination of the original substitution pattern.[14] The primary fragmentation occurs through cleavage of the carbon-carbon backbone of the alditol.[14] The resulting fragment ions are stabilized by the presence of a methoxy group.[20]
Key diagnostic ions in the mass spectrum of 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol include:
-
m/z 43: Acetyl ion (CH₃CO⁺), often the base peak.
-
m/z 117: A primary fragment from cleavage between C2 and C3.
-
m/z 161: A secondary fragment arising from the loss of acetic acid (60 Da) from a larger fragment.
-
m/z 233: A primary fragment from cleavage between C4 and C5.
By comparing the retention times and mass spectra of the peaks from the polysaccharide sample to those of the standard and other known PMAAs, the types and relative proportions of the glycosidic linkages in the original polysaccharide can be determined.
Summary of Expected PMAA Data
| Original Linkage in Glucose Polymer | Resulting PMAA Derivative | Expected Key MS Fragments (m/z) |
| Terminal Glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | 45, 117, 161 |
| 4-linked Glucose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol | 43, 117, 175, 233 |
| 6-linked Glucose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | 43, 45, 117, 189 |
| 4,6-linked Glucose (Branch Point) | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-glucitol | 43, 117, 161, 233 |
| 1,4,6-linked Glucose (from standard) | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol | 43, 117, 161, 233 |
Workflow Visualization
The following diagram illustrates the complete workflow for polysaccharide linkage analysis.
Caption: Workflow for Polysaccharide Linkage Analysis.
Conclusion
The use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside as a reference standard is indispensable for accurate and reliable polysaccharide linkage analysis. Its inclusion in the experimental workflow provides a critical calibration point for both chromatographic retention and mass spectral fragmentation. This application note has detailed the underlying principles and provided a comprehensive protocol for performing methylation analysis. By carefully following these procedures and utilizing appropriate standards, researchers in academia and the pharmaceutical industry can confidently elucidate the complex linkage structures of polysaccharides, paving the way for a deeper understanding of their biological roles and potential therapeutic applications.
References
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GC-MS analysis of partially methylated alditol acetates obtained from... | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
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Leartsakulpanich, U., et al. (2006). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências, 78(3), 429-438. [Link]
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Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
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De Geyter, E., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 91(23), 15037-15046. [Link]
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Ciucanu, J., & Kerek, F. (1984). A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - SCIRP. (n.d.). Retrieved March 17, 2026, from [Link]
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Application Note: Probing the Specificity of Carbohydrate-Protein Interactions with Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside to elucidate the intricacies of carbohydrate-protein interactions.
Introduction: The Challenge of Decoding the "Sugar Code"
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from immune surveillance and cell adhesion to pathogen recognition and signal transduction.[1][2][3] These interactions are orchestrated by lectins, a diverse class of proteins that recognize and bind to specific carbohydrate structures (glycans).[3][4] However, the interactions between proteins and monosaccharides are often characterized by low affinity, typically in the millimolar range, and broad specificity, making them challenging to study.[5] To decipher the "sugar code," researchers require precise molecular tools to dissect the energetic contributions of individual hydroxyl groups on the carbohydrate ligand to the overall binding event.
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside serves as a powerful chemical probe for this purpose. By selectively methylating the hydroxyl groups at the C-2 and C-3 positions of the glucose core, this molecule effectively "silences" their ability to act as hydrogen bond donors. This modification allows researchers to investigate the necessity of these specific positions for recognition by a target protein, thereby providing high-resolution insights into the binding mechanism. This application note provides a comprehensive guide to employing this modified sugar in key biophysical assays, explaining the rationale behind its use and offering detailed protocols for its application.
The Rationale: Why Employ a Di-O-Methylated Glucoside?
The strategic choice of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is rooted in its ability to systematically probe the binding interface. The methylation imparts several key characteristics that are experimentally advantageous.
-
Dissecting Hydrogen-Bonding Networks: The primary advantage is the elimination of two potential hydrogen bond donor sites. Many lectins, such as Concanavalin A, have well-defined binding pockets that form critical hydrogen bonds with the equatorial hydroxyls of glucose or mannose.[6] By comparing the binding of a target lectin to methyl α-D-glucopyranoside versus its 2,3-di-O-methylated counterpart, one can directly infer the energetic contribution of the C-2 and C-3 hydroxyls. A significant drop in affinity upon methylation strongly indicates that these positions are critical for binding.[7][8]
-
Modulating Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of the ligand.[9] This can be used to probe for hydrophobic pockets or "CH-π" interactions within the protein's binding site, where the methyl groups may form favorable contacts with aromatic amino acid residues.[8]
-
Serving as a Specificity Control: In studies involving lectins with known or predicted specificity for the C-2 and C-3 hydroxyls of glucose, Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is an excellent negative or specificity control. Its failure to bind, or its significantly weaker binding, validates that the observed interaction with the parent sugar is specific and not an artifact.
-
Probing Conformational Effects: While often a secondary effect, O-methylation can subtly influence the conformational preferences of the pyranose ring and the surrounding solvent structure, providing another layer of information on the binding event.[9]
Experimental Workflows & Protocols
The following sections detail the application of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in two primary biophysical techniques for studying molecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Figure 1: A generalized workflow for a comparative binding study.
Application: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] It is ideal for determining the kinetics (association and dissociation rates) and affinity of interactions.[11] When studying low molecular weight carbohydrates, the protein is typically immobilized on the chip, and the sugar is flowed over as the analyte.[11]
Causality Behind the Protocol:
-
Immobilization Strategy: The protein (ligand) is immobilized rather than the small molecule (analyte) to generate a sufficiently large signal upon binding. The binding of a ~222 Da sugar to a multi-kDa protein produces a much more robust signal than the reverse.[11]
-
Concentration Series: A wide range of analyte concentrations, spanning at least one order of magnitude above and below the expected dissociation constant (K D), is necessary to accurately determine the kinetic parameters.
-
Control Flow Cell: An empty, activated/deactivated flow cell is used as a reference to subtract bulk refractive index changes and any non-specific binding to the chip surface, ensuring the measured signal is from the specific interaction.
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the lectin to the desired density (e.g., 2000-5000 RU) by injecting a solution of the protein (10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A second flow cell should be activated and deactivated without protein immobilization to serve as a reference.
-
-
Analyte Preparation:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in the running buffer (e.g., HBS-EP+).
-
Perform a serial dilution to create a concentration series (e.g., from 10 mM down to 1 µM). Prepare an identical series for the unmethylated control, Methyl alpha-D-glucopyranoside.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the analyte concentrations sequentially, from lowest to highest, over both the protein-immobilized and reference flow cells. Use a sufficient association time (e.g., 60-120 seconds) and dissociation time (e.g., 120-300 seconds) to observe the binding and unbinding phases.
-
Perform a buffer-only (zero analyte) injection for double-referencing.
-
Regenerate the surface between different analytes if necessary, using a mild regeneration solution (e.g., a low pH glycine buffer) that removes the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data to correct for any systematic drift (double-referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).
-
Figure 2: Principle of an SPR experiment for this system.
Application: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of a binding interaction.[12] It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[13][14] A single ITC experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]
Causality Behind the Protocol:
-
Buffer Matching: This is the most critical step in ITC.[14] Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate large heats of dilution, which can obscure the true heat of binding. Dialyzing the protein against the same buffer used to dissolve the sugar is essential.
-
Concentration (The 'c' window): The concentrations of protein and ligand must be chosen to satisfy the 'c' window (c = n * [Protein] * Kₐ), ideally between 10 and 500.[14] This ensures a sigmoidal binding isotherm that allows for accurate fitting of all parameters. For low-affinity interactions (in the mM range), high concentrations of both protein and ligand are required.
-
Control Titration: Titrating the ligand into buffer alone is crucial to measure the heat of dilution of the ligand. This value is subtracted from the experimental data to isolate the heat of binding.
-
Sample Preparation:
-
Thoroughly dialyze the purified lectin against the final experimental buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside by dissolving it directly into the final dialysis buffer.
-
Determine accurate concentrations of both protein and ligand.
-
Based on the expected K D, calculate appropriate cell and syringe concentrations. For a K D of 1 mM, you might use ~100 µM protein in the cell and ~2-5 mM ligand in the syringe.
-
Thoroughly degas all solutions immediately before use.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the injection parameters: typically a series of 15-25 injections (e.g., 1.5-2.5 µL per injection) with a spacing of 150-180 seconds to allow the signal to return to baseline.
-
-
Running the Experiment:
-
Perform an initial injection (e.g., 0.4 µL) that will be discarded during analysis.
-
Execute the titration sequence. The initial injections should produce large heat changes, which will diminish as the protein becomes saturated, eventually equaling the heat of dilution.
-
-
Control Experiment:
-
Perform an identical titration but with buffer in the sample cell instead of protein. This measures the heat of dilution for the ligand.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection (µJ/mol).
-
Subtract the heat of dilution values from the protein-ligand titration data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to determine Kₐ (and thus K D), ΔH, and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG = -RT ln Kₐ) and the entropic contribution (-TΔS = ΔG - ΔH).
-
Data Presentation and Interpretation
The power of using Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside lies in the direct comparison with its unmethylated precursor. The results should be summarized in a clear, tabular format.
Table 1: Example Binding Data for a Hypothetical Lectin
| Ligand | Technique | K D (mM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Methyl α-D-glucopyranoside | ITC | 0.85 | -5.2 | +1.0 | -4.2 |
| Methyl 2,3-di-O-methyl-α-D-glucopyranoside | ITC | 25.6 | -1.1 | -1.2 | -2.3 |
Interpretation of Example Data: In this hypothetical case, the K D for the methylated sugar is 30-fold higher (weaker affinity) than for the parent sugar. The binding enthalpy (ΔH) is significantly less favorable (less negative), suggesting the loss of strong, enthalpically-driven interactions like hydrogen bonds. The change in Gibbs free energy (ΔG) confirms a substantial loss in overall binding energy. This data would strongly support a conclusion that the hydroxyl groups at the C-2 and C-3 positions are critical for high-affinity recognition by this hypothetical lectin.
Troubleshooting and Considerations
-
Low Affinity: Carbohydrate-protein interactions are often weak. For ITC, this necessitates the use of high sample concentrations, which can lead to solubility issues or aggregation. For SPR, weak binding can result in very fast dissociation rates that are difficult to measure accurately.
-
Purity is Paramount: Both the protein and the carbohydrate ligands must be of the highest purity. Small molecule contaminants can lead to inaccurate concentration measurements and interfere with binding.
-
Anomeric Purity: Ensure the glucopyranoside is purely the alpha anomer, as lectins can be highly specific for one anomer over the other.[7] The supplier's Certificate of Analysis should confirm this.[15]
References
- Vertex AI Search. (n.d.). Accessing Carbohydrate-Protein Interaction Platforms: Transforming Drug Discovery and Breakthroughs - Lab Protocols.
- Abbott, D. W. (Ed.). (n.d.). Carbohydrate-Protein Interactions: Methods and Protocols.
- UCI Department of Chemistry. (n.d.). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions.
- Smith, E. A., et al. (2003). Surface plasmon resonance imaging studies of protein-carbohydrate interactions. PubMed.
- MedChemExpress. (n.d.). Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Glycobiology.
- Zhu, J., et al. (n.d.). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. PMC.
- Srinivasan, S., et al. (n.d.). Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry. PMC.
- Oxford Academic. (2024, June 19). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors.
- Wawrzycka-Gorczyca, I., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances.
- Chemical Abstracts Service. (n.d.). Methyl Effects on Protein–Ligand Binding.
- Wawrzycka-Gorczyca, I., et al. (n.d.). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PMC.
- National Institutes of Health. (n.d.). Carbohydrate-Protein Interactions: Advances and Challenges. PMC.
- Møller, M. S., et al. (2023). Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. Methods in molecular biology.
- Kiessling Lab. (n.d.). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions.
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- ResearchGate. (2024). Lectins as versatile tools to explore cellular glycosylation.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- ACS Publications. (2021, October 27). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B.
- Vector Labs. (2022, July 20). The Importance Of Lectin And Glycan Binding Specificity.
Sources
- 1. labprotocol.com [labprotocol.com]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. tainstruments.com [tainstruments.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. medchemexpress.com [medchemexpress.com]
Application Note: Thioglycosides as Building Blocks in the Convergent Synthesis of Complex Oligosaccharides
Executive Summary
The molecular complexity of glycans—dictated by their composition, varied regioconnectivity, and stereochemical configuration (α/β linkages)—makes the chemical synthesis of oligosaccharides one of the most formidable challenges in organic chemistry. To overcome the inefficiencies of linear, step-by-step elongation, modern carbohydrate chemistry relies heavily on convergent block synthesis .
In this paradigm, thioglycosides have emerged as the premier building blocks. Unlike moisture-sensitive glycosyl halides or trichloroacetimidates, thioglycosides are robustly stable under a wide range of basic and acidic protecting-group manipulations. They function as "latent" donors that can be orthogonally activated "on-demand" using specific thiophilic promoters, making them ideal for the chemoselective coupling of complex oligosaccharide fragments .
Mechanistic Principles: The Armed-Disarmed Strategy
A cornerstone of convergent thioglycoside synthesis is the "Armed-Disarmed" principle , pioneered by Fraser-Reid. This concept exploits the profound electronic effects that protecting groups exert on the reactivity of the anomeric center:
-
Armed Donors (High Reactivity): Thioglycosides protected with electron-donating ether groups (e.g., benzyl ethers) are "armed." The inductive electron donation stabilizes the transient oxocarbenium ion transition state during activation, drastically accelerating the reaction rate.
-
Disarmed Donors (Low Reactivity): Thioglycosides protected with electron-withdrawing ester groups (e.g., acetates, benzoates) are "disarmed." The esters destabilize the oxocarbenium ion, rendering the anomeric center highly resistant to activation under mild conditions.
Causality in Chemoselective Coupling: When an armed thioglycoside donor and a disarmed thioglycoside acceptor (bearing a free hydroxyl group) are mixed with a limiting amount of a thiophilic promoter, the armed building block is selectively activated to form the electrophilic oxocarbenium ion. The disarmed building block remains completely unactivated and functions exclusively as the nucleophile. This allows for the direct coupling of two thioglycoside blocks without the need for orthogonal leaving groups.
Fig 1. The Armed-Disarmed principle detailing protecting group effects on donor reactivity.
Experimental Workflow: NIS/TfOH Promoted Convergent Coupling
The most widely utilized promoter system for activating thioglycosides is the combination of N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).
Mechanistic Causality: NIS alone is insufficiently electrophilic to activate the robust thioacetal. The addition of catalytic TfOH serves a dual purpose: it protonates the succinimide to generate a highly reactive iodonium ion ( I+ ), which attacks the sulfur atom. Simultaneously, the triflate anion ( TfO− ) traps the resulting oxocarbenium ion to form a transient, highly reactive glycosyl triflate intermediate, which undergoes rapid nucleophilic attack by the acceptor.
Fig 2. Mechanistic workflow of chemoselective convergent block coupling using NIS/TfOH.
Protocol: Self-Validating Chemoselective Glycosylation
Note: This protocol describes the coupling of an armed thioglycoside donor (1.0 eq) with a disarmed thioglycoside acceptor (1.2 eq).
Step 1: Azeotropic Desiccation
-
Action: Co-evaporate the donor (1.0 eq) and acceptor (1.2 eq) with anhydrous toluene (3 × 5 mL) under reduced pressure.
-
Causality: Trace water acts as a highly competitive nucleophile. Failure to remove water results in the hydrolysis of the activated donor into a useless hemiacetal by-product.
Step 2: Pre-Activation Assembly
-
Action: Dissolve the desiccated mixture in anhydrous CH2Cl2 to achieve a 0.05 M concentration. Add freshly flame-dried 4Å molecular sieves (AW-300, 100 mg/mmol). Stir under an Argon atmosphere for 30 minutes at room temperature.
-
Validation Check: The solution must be completely clear. Any cloudiness indicates residual moisture or degraded molecular sieves.
Step 3: Cryogenic Promoter Addition
-
Action: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add NIS (1.5 eq) in one portion and stir for 5 minutes. Dropwise, add TfOH (0.1 to 0.2 eq).
-
Causality: The cryogenic temperature (-78 °C) is critical to stabilize the highly reactive glycosyl triflate intermediate. Higher temperatures lead to premature decomposition of the donor and a loss of stereochemical control (yielding α / β mixtures).
Step 4: Reaction Monitoring
-
Action: Monitor the reaction progress via TLC (typically Hexane/EtOAc).
-
Validation Check: Upon TfOH addition, the reaction mixture will immediately turn a deep red/brown due to the generation of iodine. The donor spot (typically UV active due to benzyl groups) should disappear within 15–45 minutes.
Step 5: Quenching and Workup
-
Action: Quench the reaction at -78 °C by adding Triethylamine (TEA, 0.5 eq) followed by saturated aqueous Na2S2O3 (Sodium Thiosulfate).
-
Causality & Validation: TEA neutralizes the highly acidic TfOH, preventing acid-catalyzed cleavage of the newly formed glycosidic bond. Na2S2O3 reduces the unreacted electrophilic iodine ( I2 ) to water-soluble iodide ( I− ). Visual cue: The solution will rapidly transition from dark red to pale yellow or colorless, confirming a successful quench.
-
Action: Dilute with CH2Cl2 , wash the organic layer with water and brine, dry over MgSO4 , and concentrate in vacuo. Purify the coupled block via flash column chromatography. Validate stereochemistry via 1H NMR by analyzing the anomeric J1,2 coupling constant (e.g., ~7.5 Hz for a 1,2-trans β -linkage).
Quantitative Data: Promoter Systems for Thioglycosides
Selecting the correct promoter system is vital for tuning the activation threshold of different thioglycoside blocks.
| Promoter System | Typical Operating Temp (°C) | Activation Speed | Chemoselectivity (Armed vs Disarmed) | Common Byproducts / Notes |
| NIS / TfOH | -78 to -40 | Very Fast | Excellent | Hemiacetals (if moisture is present). |
| DMTST | 0 to Room Temp | Moderate | Good | Methylthio-glycosides. Milder alternative to NIS. |
| NIS / AgOTf | -40 to 0 | Fast | Very Good | Precipitation of Ag-salts can complicate monitoring. |
| BSP / Tf2O | -60 | Very Fast | Excellent | Generates sulfoxides. Ideal for pre-activation strategies. |
References
-
Fraser-Reid, B., & López, J. C. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Springer. URL:[Link]
-
Taylor, C. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. URL:[Link]
-
Zhang, Y., et al. (2024). Synthetic Strategies for Bioactive Oligosaccharides. International Journal of Molecular Sciences. URL:[Link]
-
Seeberger, P. H., et al. (2023). Parametric Analysis of Donor Activation for Glycosylation Reactions. Max Planck Society. URL:[Link]
-
Molla, et al. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. URL:[Link]
Application Note: Enzymatic Glycosylation Using Partially Methylated Sugar Acceptors for Regioselective Synthesis and Specificity Profiling
Target Audience: Researchers, scientists, and drug development professionals in glycobiology and biomanufacturing.
Introduction & Scientific Rationale
In the synthesis of complex oligosaccharides and therapeutic glycoconjugates, achieving strict regioselectivity is a formidable challenge. While traditional chemical glycosylation requires exhaustive and time-consuming protection and deprotection steps, enzymatic glycosylation leverages glycosyltransferases (GTs) to achieve highly stereo- and regioselective transfers under mild conditions[1]. However, many GTs exhibit substrate promiscuity, which can lead to heterogeneous product mixtures that are difficult to purify.
To overcome this, partially methylated sugar acceptors (e.g., 4-O-methylated galactosides) are deployed as powerful mechanistic probes and synthetic tools. By chemically masking specific hydroxyl groups with a stable methyl ether, researchers can:
-
Force Strict Regiocontrol: The methyl group sterically and chemically blocks alternative glycosylation sites, forcing the enzyme to act exclusively on the desired hydroxyl group or preventing the reaction entirely.
-
Profile Enzyme Specificity in Complex Mixtures: Methylated acceptors distinguish between closely related enzymes. For example, the acceptor 4-O-MeGalβ1,4GlcNAcβ-O-Bn is efficiently utilized by α-2,3-sialyltransferases (ST3Gal) but is completely rejected by α-2,6-sialyltransferases (ST6Gal)[2]. The 4-O-methyl group sterically clashes with the ST6Gal active site, providing a definitive assay to measure ST3Gal activity directly in crude cell lysates without ST6Gal cross-reactivity.
Mechanistic Pathway
The diagram below illustrates the Leloir glycosyltransferase catalytic cycle utilizing a methylated acceptor to ensure the production of a regiopure glycoconjugate.
Fig 1: Catalytic cycle of a glycosyltransferase utilizing a methylated sugar acceptor.
Experimental Setup & Reagents
-
Enzymes: Purified recombinant GTs (e.g., ST3Gal, ST6Gal) or total protein extracts from cell lysates (50 µ g/reaction ).
-
Donors: Nucleotide-activated sugars (e.g., CMP-Neu5Ac, UDP-Gal).
-
Acceptors: Unmethylated control (Galβ1,4GlcNAcβ-O-Bn) and Methylated probe (4-O-MeGalβ1,4GlcNAcβ-O-Bn).
-
Buffer System: 50 mM HEPES or Sodium Cacodylate (pH 7.0–7.5).
-
Cofactors: 10 mM MnCl₂ or MgCl₂. (Note: While many GTs are metal-dependent, some, such as O-GlcNAc transferase (OGT), operate via a metal-independent mechanism[3]. Adjust cofactors based on the specific GT class).
-
Stabilizers: 0.1% Bovine Serum Albumin (BSA) to prevent enzyme aggregation.
Step-by-Step Methodology
Phase 1: Reaction Matrix Assembly
-
Prepare the Buffer: In a 1.5 mL microcentrifuge tube, prepare a 50 µL reaction matrix containing 50 mM HEPES buffer (pH 7.4), 10 mM MnCl₂, and 0.1% BSA.
-
Add the Acceptor: Introduce the partially methylated sugar acceptor to a final concentration of 1 mM.
-
Add the Donor: Introduce the nucleotide sugar donor at a final concentration of 2 mM.
-
Causality Note: A 2-fold molar excess of the donor is critical. It drives the thermodynamic equilibrium forward and compensates for any spontaneous hydrolysis of the nucleotide sugar during incubation.
-
-
Internal Standard: Spike the mixture with 10 µM of a non-reactive, fluorescently tagged glycan to validate solid-phase extraction (SPE) recovery downstream.
Phase 2: Enzymatic Catalysis
-
Initiation: Initiate the reaction by adding 1–5 µg of purified glycosyltransferase.
-
Incubation: Incubate the mixture at 37°C in a thermomixer at 300 rpm for 2 to 4 hours.
-
Kinetic Sampling (Optional): For kinetic profiling, extract 5 µL aliquots at 15, 30, 45, 60, and 120 minutes.
Phase 3: Quenching and Purification
-
Quenching: Terminate the reaction by adding 50 µL of ice-cold methanol to precipitate the proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Catch-and-Release SPE: Transfer the supernatant to an automated solid-phase extraction platform[4]. Use a DEAE ion-exchange resin to capture sulfonate-tagged oligosaccharides, or a C18 cartridge for benzyl-tagged acceptors.
-
Elution: Wash with 5 column volumes of aqueous buffer (0.1 M ammonium bicarbonate) to remove free nucleotide sugars and salts. Elute the purified glycosylated product with 50% acetonitrile.
Phase 4: Analytical Validation
-
LC-MS/MS Profiling: Analyze the eluate via mass spectrometry. The successful transfer is confirmed by a mass shift equal to the donor sugar mass minus the nucleotide leaving group.
Quantitative Data: Sialyltransferase Specificity Profiling
The table below summarizes the kinetic behavior of two competing enzymes when exposed to unmethylated versus 4-O-methylated acceptors. The data highlights how methylation acts as an absolute regioselective filter[2].
| Enzyme | Acceptor Type | Acceptor Structure | Relative Activity | Regioselectivity | Mechanistic Outcome |
| ST3Gal | Unmethylated | Galβ1,4GlcNAcβ-O-Bn | 100% | α-2,3 | Normal physiological transfer. |
| ST3Gal | Methylated | 4-O-Me-Galβ1,4GlcNAcβ-O-Bn | 85–95% | α-2,3 | 4-OH block is tolerated; 3-OH successfully glycosylated. |
| ST6Gal | Unmethylated | Galβ1,4GlcNAcβ-O-Bn | 100% | α-2,6 | Normal physiological transfer. |
| ST6Gal | Methylated | 4-O-Me-Galβ1,4GlcNAcβ-O-Bn | < 1% | None | 4-O-methyl causes steric clash; enzyme is completely inhibited. |
Experimental Workflow Visualization
Fig 2: Step-by-step workflow for enzymatic glycosylation and purification.
System Self-Validation & Troubleshooting
To ensure this protocol functions as a self-validating system, the following controls are mandatory:
-
Donor Hydrolysis Check (Negative Control): Run a "Donor + Enzyme (No Acceptor)" reaction. Nucleotide sugars can spontaneously hydrolyze or be degraded by background nucleotide pyrophosphatases in crude lysates. This control ensures donor stability.
-
Steric Hindrance vs. Dead Enzyme (Positive Control): If the methylated acceptor yields zero product (as seen with ST6Gal), you must run an "Unmethylated Acceptor + Enzyme" parallel control. If the unmethylated acceptor is successfully glycosylated, it proves the enzyme is active. This validates the causality of the experiment: the lack of product on the methylated acceptor is due to a true steric/regioselective block, not a denatured enzyme.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systems-level studies of glycosyltransferase gene expression and enzyme activity that are associated with the selectin binding function of human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An automated platform for the enzyme-mediated assembly of complex oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for the Derivatization of Carbohydrates for Chromatographic Analysis
Introduction & Mechanistic Rationale
Carbohydrates present a unique and notoriously difficult analytical challenge. In their native state, they are highly polar, non-volatile, lack intrinsic chromophores or fluorophores, and exist in complex anomeric equilibria (rapidly interconverting between open-chain, α -pyranose, β -pyranose, α -furanose, and β -furanose forms)[1][2].
To achieve high-resolution separation and sensitive detection via Gas Chromatography (GC) or Liquid Chromatography (LC), chemical derivatization is an absolute prerequisite[3][4]. This application note details field-proven, self-validating protocols for carbohydrate derivatization, focusing on alditol acetates for GC-MS and procainamide reductive amination for LC-MS/FLR.
Derivatization Strategy & Decision Workflow
Figure 1: Decision tree for carbohydrate derivatization strategies based on analytical goals.
Gas Chromatography (GC-MS): The Alditol Acetate Workflow
Mechanistic Insight
Direct silylation (e.g., using BSTFA/TMCS) of reducing sugars replaces active hydrogens with trimethylsilyl (TMS) groups, conferring volatility. However, this locks the sugars into their respective anomeric forms, yielding up to four overlapping peaks per monosaccharide[2][3].
For precise quantitative profiling, the alditol acetate method is vastly superior. By first reducing the aldehyde/ketone group to an alcohol (alditol), the anomeric center is destroyed. Subsequent acetylation of all hydroxyl groups yields a single, highly stable chromatographic peak per monosaccharide[5].
Step-by-Step Protocol: Preparation of Alditol Acetates
-
Reduction: To 1 mg of dried monosaccharide mixture, add 0.5 mL of 1 M NH 4 OH containing 10 mg/mL sodium borohydride (NaBH 4 ). Incubate at 60°C for 1 hour.
-
Causality: The alkaline environment stabilizes the borohydride, which selectively reduces the carbonyl carbon, linearizing the sugar and eliminating anomeric isomers.
-
-
Neutralization & Borate Removal: Add glacial acetic acid dropwise until effervescence ceases. Add 1 mL of methanol and evaporate to dryness under a stream of nitrogen at 40°C. Repeat the methanol addition and evaporation three times.
-
Causality: Borate ions strongly complex with cis-diols on carbohydrates, which completely inhibits downstream acetylation. Methanol reacts with borate to form trimethyl borate, a highly volatile compound easily removed under vacuum/nitrogen[2].
-
-
Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of anhydrous pyridine to the dried residue. Seal and incubate at 90°C for 30 minutes.
-
Causality: Pyridine acts as both the solvent and a basic catalyst, deprotonating the hydroxyl groups to facilitate nucleophilic attack on the acetic anhydride[3].
-
-
Extraction: Cool to room temperature. Add 1 mL of LC-MS grade water to quench excess acetic anhydride. Add 1 mL of dichloromethane (DCM), vortex vigorously, and centrifuge. Extract the lower organic (DCM) layer containing the alditol acetates for GC-MS analysis.
Liquid Chromatography (LC-MS/FLR): Procainamide Reductive Amination
Mechanistic Insight
For LC analysis, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), carbohydrates are tagged with a fluorophore at the reducing end via reductive amination[6]. While 2-aminobenzamide (2-AB) has been the historical standard, procainamide has emerged as the premier choice for modern LC-MS workflows[7][8]. Procainamide shares the same labeling chemistry but incorporates a basic tertiary amine tail. This structural feature drastically increases electrospray ionization (ESI) efficiency in positive ion mode, yielding up to a 15-fold increase in MS sensitivity compared to 2-AB[8][9].
Furthermore, traditional reductive amination relied on sodium cyanoborohydride (NaCNBH 3 ), which generates highly toxic hydrogen cyanide gas. Modern, self-validating protocols substitute this with 2-picoline borane , a non-toxic alternative that provides equivalent or superior labeling yields[10][11].
Step-by-Step Protocol: Procainamide Labeling with 2-Picoline Borane
-
Reagent Preparation: Prepare a solvent mixture of DMSO and glacial acetic acid (7:3, v/v). Dissolve procainamide hydrochloride to a concentration of 0.1 M. Add 2-picoline borane to achieve a 1 M concentration[10][12].
-
Causality: The 30% acetic acid provides the exact acidic pH (~4.5) required to protonate the sugar's carbonyl oxygen, making it highly susceptible to nucleophilic attack by the primary amine of procainamide[6].
-
-
Derivatization Reaction: Add 10 µL of the labeling reagent to a vial containing up to 25 nmol of dried glycans or monosaccharides. Vortex thoroughly.
-
Incubation: Seal the vial and incubate at 65°C for 2 hours[10].
-
Causality: The reaction proceeds in two steps: first, the reversible formation of a Schiff base (imine); second, the irreversible reduction of the Schiff base by 2-picoline borane to form a stable secondary amine linkage[7][11]. 2-picoline borane is highly selective and will not reduce the initial aldehyde before the Schiff base forms.
-
-
Clean-up: To prevent ion suppression in the MS, excess dye must be removed. Dilute the sample with 90 µL of acetonitrile. Load onto a HILIC-SPE microplate equilibrated with 95% acetonitrile. Wash three times with 95% acetonitrile to elute the hydrophobic excess dye. Elute the labeled carbohydrates with 100 µL of 50 mM ammonium formate (pH 4.4)[10][12].
Quantitative Comparison of Derivatization Agents
| Derivatization Agent | Target Chromatography | Reaction Mechanism | Detection Method | Relative MS Sensitivity | Key Advantage | Key Limitation |
| HMDS/TMCS (TMS) | GC-FID / GC-MS | Silylation of -OH | MS (EI) / FID | Moderate | Rapid, single-step reaction | Yields multiple anomeric peaks per sugar[2] |
| Acetic Anhydride (Alditol Acetates) | GC-FID / GC-MS | Reduction + Acetylation | MS (EI) / FID | Moderate | Single peak per monosaccharide[5] | Lengthy multi-step protocol; requires borate removal |
| 2-Aminobenzamide (2-AB) | HPLC / HILIC | Reductive Amination | Fluorescence (FLR) | Low | Industry standard, vast spectral libraries[6] | Poor ionization efficiency in ESI-MS[8] |
| Procainamide | UHPLC / LC-MS | Reductive Amination | FLR / ESI-MS | Very High | Exceptional MS/MS sensitivity (up to 15x over 2-AB)[9] | Requires post-reaction SPE clean-up[10] |
| PMP | RP-HPLC | Michael-type Addition | UV (245 nm) / MS | Moderate | Requires no reduction step; UV detectable[11] | Poor LC separation for complex mixtures; co-elution issues[11] |
References
[7] Title: Preparation and LC-MS Analysis of Procainamide-Labeled O-Glycans Using EZGlyco® O-Glycan Prep Kit Source: s-bio.com URL:
[8] Title: UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans Source: waters.com URL:
[9] Title: Peptide-N-glycosidase F or A treatment and procainamide-labeling for identification and quantification of N-glycans in two types of mammalian glycoproteins using UPLC and LC-MS/MS Source: researchgate.net URL:
[10] Title: Product Guide for LudgerTagTM Procainamide Glycan Labeling Kit with 2-picoline borane Source: ludger.com URL:
[12] Title: Untargeted N-glycans Analysis Using Shimadzu LCMS-9050 Q-TOF Source: shimadzu.com.sg URL:
[1] Title: Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry Source: researchgate.net URL:
[11] Title: Quantification of plant cell wall monosaccharides by reversed-phase liquid chromatography with 2-aminobenzamide pre-column derivatization and a non-toxic reducing reagent 2-picoline borane Source: researchgate.net URL:
[3] Title: CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography Source: rsc.org URL:
[6] Title: Glycan labeling strategies and their use in identification and quantification Source: nih.gov URL:
[2] Title: Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications Source: nih.gov URL:
[4] Title: Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis Source: academia.edu URL:
[5] Title: Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography Source: researchgate.net URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. (PDF) Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s-bio.com [s-bio.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. ludger.com [ludger.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com.sg [shimadzu.com.sg]
Technical Support Center: Regioselective Synthesis of Partially Methylated Glycosides
Welcome to the technical support center for the regioselective synthesis of partially methylated glycosides. This guide is designed for researchers, scientists, and drug development professionals actively engaged in carbohydrate chemistry. The partial methylation of glycosides is a critical process for modulating the biological activity and physicochemical properties of carbohydrates and glycoconjugates.[1][2] However, achieving regioselectivity on a poly-hydroxylated scaffold presents significant synthetic challenges.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is based on established scientific principles and field-proven insights to help you navigate the complexities of this demanding area of synthetic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions and challenges in the regioselective synthesis of partially methylated glycosides.
Q1: Why is achieving regioselectivity in glycoside methylation so challenging?
A: The primary challenge lies in the similar reactivity of the multiple hydroxyl groups on the carbohydrate ring.[3][4] The subtle differences in steric hindrance and electronic properties among the primary and various secondary hydroxyls are often insufficient to direct methylation to a single desired position with high selectivity using standard methylating agents.[3] Furthermore, the anomeric hydroxyl group, being part of a hemiacetal, has distinct reactivity that must also be considered.[3]
Q2: What are the main strategies to control regioselectivity?
A: The two principal strategies are:
-
Protecting Group Manipulation: This is the most common approach and involves selectively protecting all but the desired hydroxyl group(s) for methylation.[3][5] This requires a multi-step sequence of protection and deprotection reactions.
-
Direct Selective Methylation: This more advanced and desirable strategy aims to directly methylate a specific hydroxyl group in the presence of others. This often involves the use of organometallic reagents (like organotin compounds) or specific catalysts that can coordinate to certain diol patterns, enhancing the nucleophilicity of a particular hydroxyl group.[4][6]
Q3: What are the most common side reactions to be aware of?
A: Besides the lack of regioselectivity leading to a mixture of methylated isomers, other common side reactions include:
-
Over-methylation: Reaction conditions that are too harsh or prolonged can lead to the methylation of multiple hydroxyl groups.
-
Anomerization: The conditions used for methylation can sometimes lead to the isomerization of the anomeric center, particularly if the anomeric position is not protected.[7]
-
Protecting Group Cleavage or Migration: Some protecting groups may be labile under the methylation conditions, leading to their removal or migration to another position. Silyl ethers, for instance, are known to migrate under certain conditions.[8]
-
Degradation of the Glycoside: Strong bases or high temperatures can lead to the degradation of the carbohydrate scaffold.
Q4: How do I choose the right methylating agent?
A: The choice of methylating agent depends on the desired reactivity and the compatibility with your substrate and protecting groups.
-
Traditional Reagents: Reagents like methyl iodide (MeI) with a base (e.g., NaH) are powerful but can be harsh and lack selectivity.[5] Diazomethane is also effective but is toxic and explosive.[1]
-
"Green" Reagents: Newer, less toxic reagents like dimethyl carbonate (DMC) and trimethylsulfoxonium iodide are gaining traction as more environmentally friendly alternatives.[1][9]
-
For Direct Selective Methylation: Reagents are often used in combination with catalysts. For example, the use of dibutyltin oxide followed by a methylating agent can selectively activate a specific hydroxyl group.[4]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental problems, including potential causes, diagnostic steps, and corrective actions.
Problem 1: Low or No Methylation
Symptoms:
-
Starting material is largely unreacted after the reaction.
-
TLC or LC-MS analysis shows minimal or no product formation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Methylating Agent | Check the age and storage conditions of the methylating agent. For example, diazomethane solutions are unstable and must be freshly prepared. | Use a fresh batch of the methylating agent. If using a commercial source, verify the quality and purity. |
| Insufficiently Strong Base | The pKa of the base should be high enough to deprotonate the target hydroxyl group. | Switch to a stronger base. For example, if using K2CO3, consider NaH or KH. |
| Poor Solubility of the Glycoside | Observe the reaction mixture. Is the starting material fully dissolved? | Choose a more appropriate solvent or a co-solvent system to ensure complete dissolution of the glycoside. For polar glycosides, aprotic polar solvents like DMF or DMSO are often effective. |
| Steric Hindrance | The target hydroxyl group may be sterically encumbered by bulky protecting groups. | Re-evaluate your protecting group strategy. Consider using smaller protecting groups or a different synthetic route that exposes the desired hydroxyl group more effectively. |
| Deactivated Hydroxyl Group | Electron-withdrawing protecting groups on adjacent carbons can reduce the nucleophilicity of the target hydroxyl group.[3][10] | Consider using electron-donating protecting groups (e.g., benzyl ethers) on adjacent positions to enhance the reactivity of the target hydroxyl group.[3] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
TLC shows multiple product spots with similar Rf values.
-
NMR or MS analysis confirms the presence of a mixture of mono-methylated isomers.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Similar Reactivity of Hydroxyl Groups | This is the most common cause. The inherent reactivity differences are not sufficient to direct the reaction. | Implement a protecting group strategy to differentiate the hydroxyl groups.[3][5] Alternatively, explore direct selective methods using organotin or borinate intermediates.[3] |
| Reaction Temperature is Too High | Higher temperatures can overcome the small activation energy differences between the competing methylation reactions, leading to a loss of selectivity. | Run the reaction at a lower temperature. This may require longer reaction times, but can significantly improve regioselectivity. |
| Stoichiometric vs. Catalytic Reagents | The use of stoichiometric reagents can sometimes lead to lower selectivity compared to catalytic systems.[11][12][13] | Investigate the use of catalytic methods. For instance, catalytic amounts of organotin reagents have been shown to improve selectivity.[1] |
| Protecting Group Effects | The nature and position of protecting groups can influence the reactivity of neighboring hydroxyl groups.[3][10][14] | Systematically vary the protecting groups to study their effect on regioselectivity. For example, a bulky protecting group at one position can sterically direct methylation to another. |
Problem 3: Over-methylation (Di- or Tri-methylated Products)
Symptoms:
-
Mass spectrometry analysis shows the presence of products with masses corresponding to the addition of two or more methyl groups.
-
NMR analysis shows a decrease in the number of hydroxyl protons and an increase in the number of methoxy signals.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excess Methylating Agent | Review the stoichiometry of your reaction. | Use a controlled amount of the methylating agent (e.g., 1.0-1.2 equivalents for mono-methylation). A slow addition of the methylating agent can also help to control the reaction. |
| Prolonged Reaction Time | The reaction may have been allowed to proceed for too long, allowing for the slower methylation of other hydroxyl groups. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired mono-methylated product is formed. |
| Reaction Temperature is Too High | Higher temperatures can accelerate the rate of all methylation reactions, leading to over-methylation. | Perform the reaction at a lower temperature to better control the reaction rate. |
Problem 4: Difficulty in Product Purification
Symptoms:
-
The desired product and byproducts (e.g., isomers, starting material) have very similar polarities, making them difficult to separate by column chromatography.[15]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Similar Polarity of Isomers | This is a common issue when a mixture of regioisomers is formed. | Derivatization: Temporarily protect the remaining hydroxyl groups with a bulky, non-polar group (e.g., a silyl ether). This will significantly alter the polarity of the different isomers, making them easier to separate. The protecting group can then be removed after separation. |
| Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column and solvent system for better resolution.[16] | ||
| Optimize Column Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., diol-bonded silica) to improve separation. |
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Methylation using Methyl Iodide and Sodium Hydride
This protocol describes a standard method for the methylation of a partially protected glycoside.
Materials:
-
Partially protected glycoside
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Dissolve the partially protected glycoside in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add MeI (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow for Troubleshooting Poor Regioselectivity
The following diagram illustrates a logical workflow for addressing issues with poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Part 4: Characterization of Partially Methylated Glycosides
Accurate characterization is crucial to confirm the position of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet at approximately 3.4-3.6 ppm is indicative of a methoxy group. The disappearance of a hydroxyl proton signal also confirms the reaction. The specific chemical shift of the methoxy group and changes in the chemical shifts of the ring protons can help to determine the position of methylation.[17][18][19]
-
¹³C NMR: A new signal in the range of 58-62 ppm corresponds to the methoxy carbon. The chemical shift of the carbon to which the methyl group is attached will also shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the position of the methyl group. An HMBC experiment will show a correlation between the protons of the methoxy group and the carbon to which it is attached.
Mass Spectrometry (MS):
-
MS is used to confirm the mass of the product, verifying that mono-methylation has occurred.[16]
-
Fragmentation patterns in MS/MS can sometimes provide information about the position of the methyl group.[16]
References
- Zhang, X., et al. (2025).
- (N.D.).
- (2019).
- (2025). Protective group strategies in carbohydrate and peptide chemistry.
- (N.D.). A method of purification of partially methylated alditol acetates in the methylation analysis of glycoproteins and glycopeptides. PubMed.
- (N.D.). Catalysis over Stoichiometric Reagents → Area → Sustainability. SK pharmteco.
- (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry.
- (2010).
- (N.D.). Low and medium magnetic fields used for 1 H NMR spectra of methyl...
- (N.D.). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications.
- (N.D.). Creating glycoside diversity through stereoselective carboboration of glycals.
- (2016). Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. Green Chemistry.
- (N.D.).
- (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI.
- (2015). Regioselective modification of unprotected glycosides.
- (N.D.). Identification of partially methylated methyl glycosides by gas chromatography-mass spectrometry of trimethylsilyl derivatives. Application to mycobacterial glycolipid antigen analysis. PubMed.
- (N.D.).
- (N.D.).
- (2015). Regioselective modification of unprotected glycosides.
- (2019). Partial methylation of monosaccharides for the elaboration of a chromatographic model used in the systematic plant and microorganisms as well as for glycosylation.
- (N.D.). Catalytic versus stoichiometric reagents as a key concept for Green Chemistry.
- (2016). Synthesis and Characterization of Glycosides 2nd Edition.
- (2021). Anomeric Fatty Acid Functionalization Prevents Nonenzymatic S-Glycosylation by Monosaccharide Metabolic Chemical Reporters.
- (2025). The Principles of Green Chemistry - Ninth Principle: Catalysis – Use Catalysts, Not Stoichiometric Reagents. SK pharmteco.
- (2021).
- (2015). Regioselective modification of unprotected glycosides. Semantic Scholar.
- (N.D.).
- (2022).
- (N.D.).
- (2011).
- (2001). Carbanionic Reactivity of the Anomeric Center in Carbohydrates.
- (N.D.).
- (N.D.). Primary Structure of Glycans by NMR Spectroscopy. PMC.
- (2023). Structure design of polysaccharides by selective conversion: Old hat or topical?.
- (N.D.). 111.
- (N.D.).
- (2025).
- (2022). Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. Applied and Environmental Microbiology.
- (N.D.). Site-Selective and Stereoselective O-Alkylation of Glycosides by Rh(II)-Catalyzed Carbenoid Insertion. Journal of the American Chemical Society.
- (2019). Site-Selective and Stereoselective O-Alkylation of Glycosides by Rh(II)-Catalyzed Carbenoid Insertion. Journal of the American Chemical Society.
- (N.D.). What type of methylator are you?
- (N.D.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC.
- (N.D.). Methylation Health & Disease.
- (2025). WARNING: You May Have a Methylation Issue! ...
- (2014). Control of Glycosylation-Related Genes by DNA Methylation: the Intriguing Case of the B3GALT5 Gene and Its Distinct Promoters. MDPI.
- (N.D.). Effect of DNA Methylation in Various Diseases and the Probable Protective Role of Nutrition: A Mini-Review. PMC.
Sources
- 1. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Towards better syntheses of partially methylated carbohydrates? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 9. Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate | MDPI [mdpi.com]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. researchgate.net [researchgate.net]
- 16. Identification of partially methylated methyl glycosides by gas chromatography-mass spectrometry of trimethylsilyl derivatives. Application to mycobacterial glycolipid antigen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions to improve the yield of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
Technical Support Center: Yield Optimization for Methyl 2,3-di-O-methyl-α-D-glucopyranoside Synthesis
Welcome to the Technical Support Center for carbohydrate synthesis optimization. Methyl 2,3-di-O-methyl-α-D-glucopyranoside is a critical building block in complex oligosaccharide synthesis and biochemical research[1]. Because the primary 6-OH group of hexopyranosides is inherently more reactive than the secondary 2-OH and 3-OH groups[2], direct regioselective methylation at the 2,3-positions is thermodynamically unfavorable. Therefore, achieving high yields requires a rigorous regioselective protecting group strategy[3].
This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps for the standard three-step synthetic route: 4,6-O-benzylidenation, 2,3-di-O-methylation, and subsequent regioselective deprotection[4].
Section 1: Experimental Workflows & Protocols
Workflow for the regioselective synthesis of Methyl 2,3-di-O-methyl-α-D-glucopyranoside.
Step A: Regioselective Protection (Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside)
Objective: Mask the 4-OH and 6-OH positions to direct subsequent methylation exclusively to the 2- and 3-positions[5].
-
Reagents: Suspend Methyl α-D-glucopyranoside (1.0 eq)[6] in anhydrous DMF. Add benzaldehyde dimethyl acetal (1.2 eq) and camphorsulfonic acid (CSA, 0.05 eq).
-
Reaction: Heat to 50 °C. Apply a light vacuum (e.g., rotary evaporator at 400 mbar) for 10 minutes every hour.
-
Causality & Rationale: Acetal formation is an equilibrium-driven process. By applying a vacuum, you actively remove the methanol byproduct, driving the equilibrium toward the protected dioxane-type acetal via Le Chatelier’s principle.
-
Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1). The starting material (Rf ~0.1) should completely disappear, replaced by a major spot (Rf ~0.6).
Step B: 2,3-Di-O-Methylation
Objective: Fully methylate the sterically hindered 2-OH and 3-OH groups.
-
Reagents: Dissolve the Step A intermediate in anhydrous DMF. Cool strictly to 0 °C. Slowly add Sodium Hydride (NaH, 60% in mineral oil, 3.0 eq). Stir until hydrogen evolution ceases.
-
Alkylation: Dropwise, add Methyl Iodide (MeI, 4.0 eq). Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality & Rationale: The alpha configuration of the anomeric center locks the ring, preventing mutarotation[7]. Cooling to 0 °C before MeI addition is critical; the deprotonation is highly exothermic, and MeI is volatile (bp 42 °C). If the reaction overheats, MeI evaporates before alkylation completes, leading to mono-methylated impurities.
-
Validation Checkpoint: Quench a 10 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 2:1). The di-methylated product is highly non-polar (Rf ~0.7) compared to the starting material.
Step C: Regioselective Deprotection
Objective: Cleave the 4,6-O-benzylidene acetal without hydrolyzing the anomeric methyl glycoside.
-
Reagents: Dissolve the Step B intermediate in 60% aqueous acetic acid (AcOH).
-
Reaction: Heat at 80 °C for 2 hours.
-
Causality & Rationale: The dioxane-type benzylidene acetal is acid-labile[4]. However, strong mineral acids (like HCl) will also cleave the anomeric glycosidic bond. 60% AcOH provides the exact hydronium concentration needed for kinetic cleavage of the acetal while preserving the methyl glycoside.
-
Validation Checkpoint: LCMS analysis should show the loss of the benzylidene mass (-88 Da) and the appearance of the target Methyl 2,3-di-O-methyl-α-D-glucopyranoside.
Section 2: Troubleshooting Guide & Logic Tree
Troubleshooting logic tree for resolving low yields during the 2,3-di-O-methylation step.
Q: I am observing a mixture of mono-methylated and di-methylated products in Step B. How do I push the reaction to completion? A: Incomplete methylation is almost always caused by the loss of the methylating agent or deactivated base.
-
MeI Volatilization: Because MeI boils at 42 °C, localized heating during NaH addition can cause it to flash off. Ensure strict temperature control (0 °C) during addition.
-
NaH Degradation: NaH degrades into NaOH upon exposure to atmospheric moisture. NaOH is not a strong enough base to completely deprotonate the secondary hydroxyls of the glucopyranoside. Use a fresh bottle of NaH and strictly anhydrous DMF.
Q: During the methylation step, my benzylidene acetal is falling off. Why? A: This is a classic sign of acidic impurities in your Methyl Iodide. MeI degrades over time upon exposure to light, releasing hydroiodic acid (HI). HI will rapidly cleave the 4,6-O-benzylidene group. Solution: Filter your MeI through a short pad of basic alumina immediately before use to remove trace HI.
Q: My final yield after Step C (deprotection) is extremely low, and I see multiple highly polar spots on TLC. What went wrong? A: You have likely over-deprotected the molecule by cleaving the anomeric methyl group, resulting in a mixture of reducing sugars (free glucose derivatives) which undergo mutarotation[7]. This happens if the acidic conditions are too harsh or the reaction is heated for too long. Ensure you are using exactly 60% AcOH and do not exceed 80 °C. Alternatively, switch to a neutral hydrogenolysis protocol (Pd/C, H₂ gas) which cleaves the benzylidene without any risk to the anomeric position[4].
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use Phase-Transfer Catalysis (PTC) instead of NaH/DMF for the methylation? A: Yes. PTC using 50% aqueous NaOH, toluene, MeI, and tetrabutylammonium bromide (TBAB) is a viable alternative. However, the biphasic nature can sometimes lead to partial hydrolysis of the benzylidene acetal if the temperature exceeds 40 °C. It is safer for scale-up but requires tighter kinetic monitoring.
Q: Why do we use Methyl α-D-glucopyranoside instead of the beta anomer? A: The alpha anomer is typically more stable and cheaper as a starting material[6]. Furthermore, the axial orientation of the anomeric methoxy group in the alpha configuration provides different steric shielding compared to the equatorial beta anomer, which can favorably influence the regioselectivity and kinetics of the 2,3-modifications[7].
Q: Is it possible to bypass the protection step and directly methylate the 2,3-positions? A: Direct regioselective alkylation of unprotected hexopyranosides is notoriously difficult. While transient masking with arylboronic acids or stannylene acetals can direct alkylation, these methods predominantly favor the primary 6-OH or yield α/β-(1→6)-linked derivatives[2]. Achieving selective di-methylation at 2,3 while leaving 4 and 6 untouched is not feasible without a hard protecting group like benzylidene.
Section 4: Quantitative Data Summary
The following table summarizes the optimized parameters established by our application scientists to maximize the yield of Methyl 2,3-di-O-methyl-α-D-glucopyranoside.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield | Causality |
| Acetalization Pressure | Atmospheric Pressure | Intermittent Vacuum (400 mbar) | 65% → 92% | Removes MeOH, driving equilibrium to the right. |
| MeI Equivalents | 2.0 eq (Stoichiometric) | 4.0 eq (Excess) | 50% → 95% | Compensates for MeI volatility and ensures complete di-alkylation. |
| Deprotection Acid | 1M HCl (aq) | 60% Acetic Acid (aq) | 40% → 88% | Prevents unwanted cleavage of the anomeric methyl glycoside bond. |
References[4] Synthesis, regioselective hydrogenolysis, partial hydrogenation, and conformational study of dioxane and dioxolane-type (9'-anthracenyl)methylene acetals of sugars. PubMed (nih.gov). URL[1] CAS 14048-30-7: Methyl 2,3-di-O-methyl-α-D-glucopyranoside. CymitQuimica. URL[3] Protecting Group Manipulations in Carbohydrate Synthesis. ResearchGate. URL[2] REGIOSELECTIVE GLYCOSYLATION OF UNPROTECTED METHYL HEXOPYRANOSIDE BY TRANSIENT MASKING WITH ARYLBORONIC ACID. Heterocycles / Clockss. URL[5] Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside. PubMed (nih.gov). URL[7] Methyl α-D-glucopyranoside Definition. Fiveable. URL[6] α-D-Glucopyranoside, methyl. NIST WebBook. URL
Sources
- 1. CAS 14048-30-7: Methyl 2,3-di-O-methyl-α-D-glucopyranoside [cymitquimica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, regioselective hydrogenolysis, partial hydrogenation, and conformational study of dioxane and dioxolane-type (9'-anthracenyl)methylene acetals of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-D-Glucopyranoside, methyl [webbook.nist.gov]
- 7. fiveable.me [fiveable.me]
advanced purification techniques for isolating specific methylated sugar isomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the complex challenges of isolating specific methylated sugar isomers. This center moves beyond simple protocols to explain the fundamental principles behind the techniques, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when beginning a project involving methylated sugar isomer separation.
Q1: What is the best starting point for separating a complex mixture of methylated sugar regioisomers?
Your initial strategy should be driven by the polarity of your analytes and the resolution required. High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is an excellent starting point. HILIC operates by partitioning analytes between a water-enriched stationary phase and a high-organic mobile phase, making it ideal for separating polar compounds like sugars. For orthogonal separation, consider columns based on Porous Graphitized Carbon (PGC), which can differentiate isomers based on subtle stereochemical differences.
Q2: My methylated sugars are neutral and lack a UV chromophore. How can I effectively detect them during HPLC separation?
This is a classic challenge in carbohydrate analysis. You have several robust options:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are more sensitive than Refractive Index (RI) detectors and are compatible with gradient elution, which is often necessary for complex mixtures.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the gold standard, providing both separation and structural information.
-
Pre-column Derivatization: Tagging the sugars with a UV-active or fluorescent label is a highly effective strategy. Reagents like p-aminobenzoic acid ethyl ester (ABEE) or 1-phenyl-3-methyl-5-pyrazolone (PMP) not only enable sensitive detection but can also improve chromatographic separation.
Q3: Should I use derivatization? What are the primary pros and cons?
Derivatization is a powerful tool but introduces extra steps. The decision depends on your analytical goals.
-
Pros:
-
Enhanced Volatility for Gas Chromatography (GC): Essential for making polar sugars suitable for GC analysis.
-
Improved Detection: Adds chromophores or fluorophores for sensitive UV or fluorescence detection.
-
Increased Chromatographic Resolution: Altering the physicochemical properties of isomers can significantly improve their separation on a given column.
-
Simplified Chromatograms: Techniques like converting sugars to their alditol acetates can eliminate multiple peaks arising from anomers (α/β forms).
-
-
Cons:
-
Increased Sample Preparation Time: Derivatization adds reaction and cleanup steps to your workflow.
-
Potential for Side-Reactions: Incomplete reactions or the formation of byproducts can complicate analysis.
-
Analyte Stability: Some derivatives may be unstable, requiring careful handling.
-
Q4: How do I choose between HPLC, GC, SFC, and CE for my specific isomers?
The choice depends on isomer type, sample complexity, and available instrumentation. The following decision tree and table summarize the key considerations.
| Technique | Principle | Best For... | Strengths | Limitations |
| HPLC | Partition, Adsorption, Ion-Exchange | Regioisomers, anomers, diastereomers. Versatile for most applications. | Wide variety of stationary phases (HILIC, PGC, Chiral), robust, easily coupled to MS. | Moderate resolution compared to GC, may require derivatization for detection. |
| GC-MS | Volatility, Polarity | Linkage analysis (PMAAs), separation of volatile derivatives. | Unmatched resolution, provides structural information via MS fragmentation. | Requires derivatization, not suitable for thermally labile compounds. |
| SFC | Polarity, Chirality | Chiral separations (enantiomers), thermally labile isomers. | Fast, high-resolution, environmentally friendly (uses CO2), ideal for chiral analysis. | Can be challenging for very polar analytes without modifiers. |
| CE | Charge-to-Size Ratio | Positional isomers, anomers, charged sugars. | Extremely high efficiency, very low sample consumption, automated. | Neutral sugars require derivatization or complexation to gain a charge. |
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Issue: Poor resolution between co-eluting methylated sugar regioisomers in HPLC.
Regioisomers (e.g., 2-O-methyl-glucose vs. 3-O-methyl-glucose) often have very similar polarities, making them difficult to separate. If you are experiencing poor resolution, follow this systematic approach.
Step 1: Confirm and Optimize Your Current Method
-
Causality: Inadequate separation is often due to a suboptimal mobile phase or temperature.
-
Action:
-
Gradient Optimization: If using a gradient, decrease the slope (i.e., make it longer and shallower) in the region where your isomers elute. This provides more time for the stationary phase to interact differently with the analytes.
-
Isocratic Optimization: If using isocratic elution, systematically vary the percentage of the strong solvent (e.g., water in HILIC). Small changes can have a large impact on selectivity.
-
Temperature Control: Lowering the column temperature can sometimes increase viscosity and enhance subtle interaction differences, improving resolution.
-
Step 2: Switch to an Orthogonal Column Chemistry
-
Causality: Your current stationary phase (e.g., standard HILIC) may not offer a selective interaction mechanism for your specific isomers.
-
Action:
-
Try Porous Graphitized Carbon (PGC): PGC columns separate analytes based on polarizability and stereochemistry, not just polarity. This makes them exceptionally powerful for resolving structurally similar isomers, including anomers.
-
Explore Different HILIC Chemistries: HILIC columns come with various functionalities (e.g., amide, diol, bare silica). Switching from one to another can alter the separation selectivity.
-
Step 3: Consider Pre-column Derivatization
-
Causality: By chemically modifying the sugar, you can amplify the small structural differences between isomers, making them easier to separate.
-
Action:
-
Reductive Amination: Tagging the reducing end with a bulky aromatic amine can introduce new interaction sites (e.g., π-π stacking) that can be exploited by a suitable stationary phase (like a phenyl column).
-
Acetylation: Acetylating the remaining free hydroxyl groups can change the overall polarity and shape of the molecules, potentially enabling separation on normal-phase or even reversed-phase columns.
-
Problem: I see multiple peaks for a single methylated sugar standard in my GC-MS analysis.
This is a very common and expected phenomenon in the GC analysis of sugars. It arises from two main sources.
Source 1: Anomer and Ring Isomer Formation
-
Causality: In solution, reducing sugars exist as an equilibrium of different forms, primarily the α and β anomers of the pyranose (six-membered) and furanose (five-membered) rings. Standard derivatization methods like silylation will "freeze" this equilibrium, creating a derivative for each form present, resulting in multiple peaks.
-
Solution:
-
Oximation: Perform an oximation step before silylation. This reaction opens the ring structure and creates syn- and anti-oxime isomers, which typically results in just two well-separated peaks instead of four or more.
-
Alditol Acetate Conversion: This is the definitive method for linkage analysis. The sugar is first reduced (converting the aldehyde/ketone to an alcohol, which opens the ring) and then acetylated. This process destroys the anomeric center, resulting in a single peak for each sugar residue. This is the basis of the classic Partially Methylated Alditol Acetate (PMAA) analysis.
-
Challenge: Isolating a specific enantiomer (D/L) of a methylated sugar.
Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic methods. Chiral-specific techniques are required.
Method 1: Chiral Supercritical Fluid Chromatography (SFC)
-
Causality: SFC is currently the premier technique for chiral separations. The low viscosity and high diffusivity of supercritical CO2 allow for very high-efficiency separations on chiral stationary phases (CSPs).
-
Action:
-
Column Selection: Start with polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). These are broadly effective for a wide range of compounds.
-
Modifier Screening: The choice and percentage of the organic modifier (co-solvent), typically methanol or ethanol, is the most critical parameter for optimizing selectivity in SFC. Screen a range of modifier percentages to find the optimal resolution.
-
Protocol: See the "Protocol 2: Chiral SFC Method Development" section below for a detailed workflow.
-
Method 2: Chiral HPLC
-
Causality: Chiral HPLC using CSPs is a well-established and effective alternative to SFC.
-
Action:
-
Column Selection: The same polysaccharide-based columns used in SFC are also workhorses in HPLC.
-
Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Reversed-phase methods are less common but possible.
-
Flow Rate: Chiral separations often benefit from lower flow rates to maximize the interaction time with the CSP and improve resolution.
-
Method 3: Capillary Electrophoresis (CE) with a Chiral Selector
-
Causality: In CE, a chiral selector can be added to the background electrolyte (running buffer). The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities, enabling separation.
-
Action:
-
Selector Choice: Cyclodextrins are the most common chiral selectors used for this purpose.
-
Optimization: The type and concentration of the cyclodextrin, buffer pH, and voltage must be carefully optimized to achieve separation.
-
Key Methodologies and Protocols
Protocol 1: Preparation of Partially Methylated Alditol Acetates (PMAAs) for GC-MS Linkage Analysis
This protocol is a cornerstone of carbohydrate structural analysis, designed to determine how monosaccharide units are linked together.
-
Permethylation:
-
Objective: To methylate all free hydroxyl groups on the sugar. The original glycosidic linkages will remain unmethylated.
-
Procedure: Dissolve 100-200 µg of the purified carbohydrate sample in dimethyl sulfoxide (DMSO). Add a strong base (e.g., sodium hydroxide) followed by an excess of methyl iodide. The reaction proceeds at room temperature.
-
Causality: This step "protects" all free hydroxyls. The positions that are not methylated correspond to the original linkage points.
-
-
Hydrolysis:
-
Objective: To break the glycosidic bonds, releasing the partially methylated monosaccharides.
-
Procedure: After quenching the methylation reaction and purifying the product, hydrolyze the sample using 2M trifluoroacetic acid (TFA) at 121°C for 2 hours. Remove the acid by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Objective: To convert the partially methylated monosaccharides into their corresponding alditols. This opens the ring structure and prevents the formation of anomers in the final analysis.
-
Procedure: Dissolve the dried hydrolysate in water and add sodium borodeuteride (NaBD₄). The use of deuterium instead of hydrogen here is a critical labeling step that helps identify the original anomeric carbon (C1) in the subsequent MS analysis. Let the reaction proceed for 1 hour.
-
Causality: The deuterium atom marks the carbon that was previously part of the aldehyde group, which was formed by the hydrolysis of the glycosidic bond.
-
-
Acetylation:
-
Objective: To acetylate the newly formed hydroxyl groups (from the reduction step) and the hydroxyls that were originally involved in glycosidic linkages.
-
Procedure: Quench the reduction with acetic acid. Dry the sample completely. Add acetic anhydride and a catalyst (e.g., N-methylimidazole) and heat at 60°C for 30 minutes.
-
Causality: The final product is a partially methylated alditol acetate (PMAA) that is volatile and stable for GC-MS analysis. The fragmentation pattern in the mass spectrometer will reveal the positions of the methyl and acetyl groups, allowing for unambiguous determination of the original linkage.
-
Protocol 2: Chiral SFC Method Development for Enantiomer Separation
This protocol provides a systematic approach for separating methylated sugar enantiomers.
-
System and Column Setup:
-
System: A supercritical fluid chromatography system coupled to a UV or MS detector.
-
Column: Begin with a broad-spectrum polysaccharide-based chiral column, such as a Waters Trefoil AMY1 (amylose-based) or CEL2 (cellulose-based), 3.0 x 150 mm, 2.5 µm.
-
Initial Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
-
-
Initial Scouting Gradient:
-
Objective: To determine if separation is possible and in what approximate range of modifier the enantiomers elute.
-
Procedure: Run a fast, broad gradient. For example: start at 5% Methanol and increase linearly to 40% Methanol over 5-7 minutes. Hold at 40% for 1 minute.
-
Analysis: Examine the chromatogram. Do you see two distinct peaks or a broadened, shouldered peak? Note the approximate percentage of methanol where the peaks elute.
-
-
Isocratic Optimization:
-
Objective: To fine-tune the separation for optimal resolution.
-
Procedure: Based on the scouting run, select an isocratic modifier percentage. For example, if the peaks eluted around 15% methanol in the gradient, run isocratic methods at 12%, 15%, and 18% methanol.
-
Causality: Isocratic elution provides the best chance to achieve baseline resolution. Adjusting the modifier percentage directly alters the retention and selectivity of the enantiomers on the chiral stationary phase.
-
-
Further Optimization (if needed):
-
Change Modifier: If methanol does not provide adequate separation, switch to ethanol or acetonitrile. These solvents have different hydrogen bonding properties and can dramatically alter selectivity.
-
Adjust Temperature/Pressure: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C) and back pressure (e.g., 120 bar, 150 bar, 180 bar). These parameters affect the density of the supercritical fluid and can fine-tune the separation.
-
References
- The Role of Capillary Electrophoresis in Carbohydrates Analysis and their Applications. Journal of Chromatography & Separation Techniques.
-
Oefner, P. J., & Chiesa, C. (1994). Capillary electrophoresis of carbohydrates. Glycobiology, 4(4). Available at: [Link]
-
Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Analytical Chemistry. (2023). ACS Publications. Available at: [Link]
-
Oefner, P. J., & Chiesa, C. (1994). Capillary electrophoresis of carbohydrates. PubMed. Available at: [Link]
-
Guttman, A. (2018). Capillary Electrophoresis Separations of Glycans. PMC - NIH. Available at: [Link]
-
Guttman, A. (2018). Capillary Electrophoresis Separations of Glycans. Chemical Reviews. ACS Publications. Available at: [Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis. Available at: [Link]
-
Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 • C. ResearchGate. Available at: [Link]
-
Haas, J. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]
-
Quantitative analysis methods for sugars. ResearchGate. Available at: [Link]
-
Mandal, D. (2019). Sugar Analysis Using Chromatography. News-Medical. Available at: [Link]
-
Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. ResearchGate. Available at: [Link]
-
A method for the analysis of sugars in biological systems using reductive amination in combination with hydrophilic interaction chromatography and high resolution mass spectrometry. University of Strathclyde. Available at: [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. (2022). Oxford Academic. Available at: [Link]
-
Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. PMC. Available at: [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. (2022). Available at: [Link]
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH. Available at: [Link]
-
Chiral Separation Principles. Springer Nature Experiments. Available at: [Link]
-
Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. Taylor & Francis eBooks. (1988). Available at: [Link]
-
Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. Chromatography Online. Available at: [Link]
-
Gas chromatography-mass spectrometer (GC-MS) analysis of methylated... ResearchGate. Available at: [Link]
-
Routine Services. Complex Carbohydrate Research Center, University of Georgia. Available at: [Link]
-
High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry. J-Stage. Available at: [Link]
-
[Sugar composition analysis by methanolysis]. Glycoscience Protocols. (2013). NCBI Bookshelf. Available at: [Link]
-
GC-MS Determination of Sugar Composition. Glycopedia. Available at: [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
identifying and minimizing side-products in carbohydrate methylation reactions
Advanced Troubleshooting & Protocol Optimization for Linkage Analysis
Welcome to the Technical Support Center. Permethylation is the critical first step in the linkage analysis of oligosaccharides and polysaccharides[1]. While foundational methods like Hakomori[2] and Ciucanu-Kerek[3] have revolutionized carbohydrate sequencing, side-products such as undermethylation, oxidative degradation, and beta-elimination remain persistent challenges. This guide provides mechanistic insights and field-proven solutions to ensure clean Partially Methylated Alditol Acetates (PMAAs) for accurate GC-MS analysis[4].
Figure 1: Carbohydrate permethylation workflow highlighting critical points where side-products emerge.
Troubleshooting Guide & FAQs
Q1: Why am I seeing undermethylation (incomplete methylation) in my GC-MS PMAA data? Mechanistic Causality: Undermethylation occurs when hydroxyl groups fail to convert to methyl ethers. This usually stems from incomplete solubilization of the carbohydrate polymer in dimethyl sulfoxide (DMSO) or the presence of trace water, which prematurely quenches the base (NaOH or dimsyl anion)[5][6]. When these unreacted hydroxyls are later subjected to acetylation, they form acetates, falsely indicating a branching point or linkage site in the final structural assignment[6]. Field-Proven Solution: Ensure strictly anhydrous conditions by thoroughly lyophilizing samples. For highly viscous, acidic, or high-molecular-weight polymers where standard protocols fail, pre-swell the sample or use ultrasonic dissolution[5]. If solubility remains poor, performing repeated methylation cycles or modifying the hydrolytic step (e.g., substituting 0.15 M H2SO4 with 4 M trifluoroacetic acid) can significantly improve downstream PMAA yields[5].
Q2: My GC-MS shows a significant loss of reducing-end residues and non-carbohydrate artifact peaks. What causes this? Mechanistic Causality: This is a classic signature of oxidative degradation. When carbohydrates are exposed to strongly basic conditions in DMSO for extended periods before the addition of methyl iodide (MeI), the base abstracts protons to form alkoxides[7]. Without an immediate electrophile (MeI) to trap the alkoxide, side reactions occur, specifically the oxidation of the alditol moiety and cyclic carbohydrates[7][8]. Field-Proven Solution: Minimize the residence time of the carbohydrate in the base-DMSO mixture. In the Ciucanu method, adding solid NaOH and MeI almost simultaneously, or strictly limiting the base-only exposure to less than 10 minutes, effectively eliminates oxidative degradation[7].
Q3: How do I prevent beta-elimination (peeling reactions) when analyzing uronic acid-containing polysaccharides? Mechanistic Causality: Uronic acids possess an electron-withdrawing carboxylate group at C-6, which makes the proton at C-5 highly acidic. Strong bases, particularly the Na-dimsyl used in the Hakomori method[2], readily abstract this proton. This triggers a beta-elimination of the substituent at C-4, cleaving the polysaccharide chain (the "peeling" reaction) and destroying the structural integrity of the polymer[8]. Field-Proven Solution: The most robust approach is to reduce uronic acids to their corresponding neutral sugars (e.g., using NaBD4 and a carbodiimide catalyst) prior to permethylation[8]. Alternatively, employ the milder Ciucanu-Kerek method using solid NaOH[3][9], which is generally less destructive to the polymer backbone than the Hakomori method[5].
Q4: I observed dark brown products during the hydrolysis step and no PMAAs in my GC/MS. What went wrong? Mechanistic Causality: Dark brown byproducts during acid hydrolysis indicate severe carbohydrate degradation or "charring"[10]. This occurs when the permethylated product is not adequately purified from excess base, salts (NaI), or residual DMSO prior to the addition of strong acids (like TFA) at elevated temperatures[2][10]. Field-Proven Solution: Thoroughly extract the permethylated carbohydrates using organic solvents (e.g., dichloromethane or chloroform) and wash repeatedly with water to remove all DMSO and salts[2][11]. For highly polar sulfated sugars (e.g., heparin disaccharides) that cannot be solvent-extracted due to water solubility, utilize a C18 Sep-Pak cartridge for desalting and purification[12].
Quantitative Side-Product Risk Assessment
The choice of methylation strategy directly influences the side-product profile. The table below synthesizes the operational parameters and risks associated with standard methodologies.
| Method | Primary Reagents | Reaction Time | Undermethylation Risk | Degradation / Peeling Risk | Best Application |
| Hakomori (1964) [2] | Na-Dimsyl, MeI, DMSO | 1 - 4 hours | Moderate (Solubility dependent) | High (Strong base promotes peeling)[8] | Glycolipids, low-MW neutral oligosaccharides |
| Ciucanu & Kerek (1984) [3] | Solid NaOH, MeI, DMSO | ~1 hour | Low to Moderate | Moderate (If MeI is delayed)[7] | General neutral and acidic polysaccharides[5] |
| Modified Ciucanu (2003) [7] | Solid NaOH, MeI, DMSO | < 20 mins | Very Low | Very Low (<10 min base exposure)[7] | Complex carbohydrates with reducing ends[7] |
Self-Validating Experimental Protocol: Optimized Ciucanu Permethylation
This protocol is engineered to minimize side-products by controlling reagent stoichiometry, temperature, and exposure times[5][11][13].
Phase 1: Solubilization
-
Lyophilize 1–2 mg of the carbohydrate sample in a glass reaction tube to ensure absolute dryness.
-
Add 0.5 mL of anhydrous DMSO.
-
Stir at room temperature until completely dissolved. Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete solubilization, which will guarantee undermethylation[6]. If turbid, sonicate for 15 minutes.
Phase 2: Base Treatment & Alkylation (Time-Critical) 4. Add ~20 mg of finely powdered, anhydrous NaOH to the solution[11]. 5. Vortex vigorously to create a suspension. 6. Crucial Step: Within 10 minutes of NaOH addition, add 0.2 mL of Methyl Iodide (MeI)[7]. 7. Seal the tube and stir vigorously for 30–60 minutes at room temperature. Validation Checkpoint: The reaction is mildly exothermic. A white/yellowish precipitate of sodium iodide (NaI) will form, confirming the progression of the alkylation reaction.
Phase 3: Quenching & Extraction 8. Quench the reaction by slowly adding 1 mL of distilled water. 9. Add 1 mL of dichloromethane (DCM) or chloroform to extract the permethylated carbohydrates[2]. 10. Vortex and centrifuge to separate the phases. Discard the upper aqueous layer. 11. Wash the organic layer with 1 mL of water at least 3 to 5 times to completely remove DMSO and salts[2]. Validation Checkpoint: The final organic layer must be completely clear and colorless. Evaporate the DCM under a gentle stream of nitrogen. The resulting residue is ready for downstream hydrolysis (e.g., 2 M TFA), reduction (NaBD4), and acetylation to form PMAAs[1][13].
Sources
- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Frontiers | Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 11. Congruent Strategies for Carbohydrate Sequencing. 1. Mining Structural Details by MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium hydroxide permethylation of heparin disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
Technical Support Center: Strategies to Prevent the Degradation of Methylated Sugars During Acid Hydrolysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of acid hydrolysis for methylated sugars, a critical step in glycosidic linkage analysis. Our goal is to equip you with the knowledge to minimize degradation and ensure the accuracy and reliability of your results.
Introduction: The Challenge of Preserving Methylated Sugars
Methylation analysis is a cornerstone technique for elucidating the intricate structures of polysaccharides. It involves methylating all free hydroxyl groups, hydrolyzing the polysaccharide into its constituent partially methylated monosaccharides, and then analyzing these derivatives, typically as partially methylated alditol acetates (PMAAs), by gas chromatography-mass spectrometry (GC-MS).[1][2] The acid hydrolysis step, while essential for cleaving glycosidic bonds, is a double-edged sword. The very conditions that break down the polymer can also lead to the degradation of the released methylated monosaccharides, compromising the quantitative accuracy of the analysis.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acid hydrolysis of methylated polysaccharides.
Problem 1: Low or No Recovery of Certain Methylated Monosaccharides
Q: I've performed methylation analysis, but my GC-MS results show a very low yield or complete absence of a specific sugar that I expect to be present. What could be the cause?
A: This is a common and frustrating issue that often points to the degradation of specific monosaccharides during the acid hydrolysis step. The stability of monosaccharides in acidic conditions varies significantly.
Probable Causes & Solutions:
-
Inappropriate Acid Choice or Harsh Hydrolysis Conditions:
-
Cause: Some sugars are particularly labile and degrade under harsh acidic conditions. For example, 3,6-anhydro-galactose, found in red seaweed galactans, can be destroyed by standard trifluoroacetic acid (TFA) hydrolysis.[2] Fructose is also known to be highly unstable under acidic conditions.[3] The use of strong, non-volatile acids like sulfuric acid (H₂SO₄) can also lead to more significant degradation compared to volatile acids like TFA if not carefully controlled.[2]
-
Solution: Optimize your hydrolysis conditions based on the suspected composition of your polysaccharide.
-
For acid-labile sugars, consider milder hydrolysis conditions. This could involve using a lower acid concentration, reducing the temperature, or shortening the hydrolysis time.[4] For instance, permethylated levan (a fructan) can be effectively hydrolyzed with 1 M TFA at 70°C for 30 minutes, which is significantly milder than the conditions required for more stable glucans (e.g., 2 M TFA at 121°C for 60-90 minutes).
-
A two-step hydrolysis can be beneficial. A primary hydrolysis with a concentrated acid at a lower temperature can be followed by a secondary hydrolysis with a dilute acid at a higher temperature. This approach, often used in the Saeman hydrolysis with sulfuric acid, can improve the yield of more resistant linkages without excessively degrading labile sugars.[5][6]
-
-
-
Demethylation:
-
Cause: The acidic conditions can sometimes cleave the methyl ether groups from your sugar, leading to a loss of the desired partially methylated monosaccharide and the appearance of undermethylated or unmethylated sugars.
-
Solution: While complete prevention is difficult, optimizing hydrolysis conditions to be as mild as possible while still achieving complete cleavage of glycosidic bonds is key. Re-evaluating your methylation procedure to ensure complete permethylation initially can also be beneficial.
-
Experimental Protocol: Two-Step Saeman Hydrolysis for Resistant Polysaccharides
-
Primary Hydrolysis: Treat 10-20 mg of the dried, permethylated polysaccharide with 0.25 mL of 72% (w/w) sulfuric acid.
-
Incubate at room temperature (25°C) for 30-60 minutes with occasional stirring to ensure complete dissolution and initial hydrolysis.[5]
-
Secondary Hydrolysis: Dilute the mixture by adding 1.7 mL of deionized water to reduce the acid concentration to approximately 2 N.
-
Add an internal standard (e.g., inositol) at this stage for accurate quantification.
-
Heat the mixture at 100°C for 120 minutes in a sealed tube.[5]
-
Neutralization and Workup: Cool the hydrolysate and neutralize it carefully with a base such as barium carbonate or ammonia solution.[5][6]
-
Proceed with reduction (e.g., with sodium borodeuteride) and acetylation to form the PMAAs for GC-MS analysis.[2]
Problem 2: Appearance of Unexpected Peaks in the GC-MS Chromatogram
Q: My GC-MS chromatogram shows several unexpected peaks that don't correspond to any of the expected PMAAs. What are they, and how can I get rid of them?
A: The presence of extraneous peaks often indicates the formation of degradation byproducts during acid hydrolysis.
Probable Causes & Solutions:
-
Formation of Furfurals:
-
Cause: Under strong acidic conditions and high temperatures, pentoses and hexoses can dehydrate to form furfural and 5-hydroxymethylfurfural (HMF), respectively.[3][7] These compounds and their derivatives can appear in your chromatogram.
-
Solution: Employ milder hydrolysis conditions (lower acid concentration, lower temperature) to minimize these side reactions.[8][9] The choice of acid can also play a role; for instance, some studies suggest that sulfurous acid may lead to better preservation of glucose compared to sulfuric or hydrochloric acid.[10]
-
-
Incomplete Hydrolysis or Re-polymerization:
-
Cause: If hydrolysis is incomplete, you may see peaks corresponding to partially hydrolyzed oligosaccharides. Conversely, under very harsh conditions, monosaccharides can sometimes undergo condensation or re-polymerization reactions.[11]
-
Solution: Ensure your hydrolysis time and acid concentration are sufficient for complete cleavage of all glycosidic linkages without being excessive. Analyzing the hydrolysate at different time points can help optimize this.
-
Frequently Asked Questions (FAQs)
Q1: Which acid is best for hydrolyzing my methylated polysaccharide?
A1: The optimal acid depends on the nature of your polysaccharide.
-
Trifluoroacetic Acid (TFA): TFA is often the preferred choice because it is a strong acid that is also volatile, making it easy to remove by evaporation under a stream of nitrogen, thus eliminating the need for a neutralization step.[12] It is effective for a wide range of polysaccharides. However, it can be destructive to certain labile sugars.[2] Typical conditions range from 2 M TFA at 100-120°C for 1-4 hours.[2][13]
-
Sulfuric Acid (H₂SO₄): Sulfuric acid is a stronger, non-volatile acid that is particularly effective for hydrolyzing resistant polysaccharides like crystalline cellulose.[2] It is typically used in a two-step procedure (Saeman hydrolysis) to minimize degradation.[5] Neutralization is required before subsequent derivatization steps.
-
Formic Acid: Formic acid can be used in a preliminary hydrolysis step (formolysis) before further hydrolysis with another acid like TFA or sulfuric acid.[13][14] This can be a milder initial step for depolymerization.
| Acid | Advantages | Disadvantages | Typical Application |
| Trifluoroacetic Acid (TFA) | Volatile (easy to remove), effective for many polysaccharides.[12] | Can degrade labile sugars, less effective for crystalline cellulose.[2] | General-purpose hydrolysis of permethylated plant and fungal cell wall polysaccharides.[2] |
| Sulfuric Acid (H₂SO₄) | Highly effective for resistant polysaccharides (e.g., cellulose).[2] | Non-volatile (requires neutralization), can cause significant degradation if not used in a two-step process.[2] | Hydrolysis of crystalline cellulose and other resistant plant materials.[5][6] |
| Formic Acid | Milder initial depolymerization. | Often requires a subsequent hydrolysis step with a stronger acid.[13] | Pre-hydrolysis step before final hydrolysis with TFA or H₂SO₄.[14] |
Q2: How can I protect acid-sensitive methylated sugars during hydrolysis?
A2: Besides optimizing the hydrolysis conditions (milder acid, lower temperature, shorter time), a technique called reductive hydrolysis can be employed for particularly sensitive sugars like 3,6-anhydro-galactose. In this method, a reducing agent that is stable in acid, such as 4-methylmorpholine borane (4-MMB), is included during the acid hydrolysis. This immediately reduces the released monosaccharides to their corresponding alditols, protecting them from further degradation.[2]
Q3: Can I use protecting groups to prevent degradation during acid hydrolysis?
A3: The concept of protecting groups is fundamental in organic synthesis, including carbohydrate chemistry.[15][16] However, in the context of standard methylation analysis for linkage determination, the free hydroxyl groups are intentionally derivatized to methyl ethers to map the linkage points. The goal of the subsequent hydrolysis is to cleave the glycosidic bonds, which are acetal linkages. Protecting the sugar hydroxyls further would defeat the purpose of the methylation analysis. The primary strategies to prevent degradation during this specific workflow revolve around optimizing the hydrolysis conditions and, in special cases, using techniques like reductive hydrolysis, rather than adding and removing another set of protecting groups.
Q4: What is the mechanism of acid-catalyzed degradation of methylated sugars?
A4: The degradation of sugars in acidic solution can proceed through several pathways. A primary route involves a series of enolization and dehydration reactions.[3] For example, a methylated hexose can undergo acid-catalyzed dehydration to form 5-(methoxymethyl)furfural, analogous to the formation of HMF from unmethylated hexoses. Further reactions can lead to the formation of levulinic and formic acids.[3] Pentoses can similarly degrade to furfural derivatives. The exact pathway and products can be complex and depend on the specific sugar and reaction conditions.
Diagram: General Workflow for Methylation Analysis
Caption: Workflow for Polysaccharide Linkage Analysis.
Diagram: Simplified Degradation Pathway of a Hexose During Acid Hydrolysis
Caption: Acid-Catalyzed Degradation of Hexoses.
References
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Determination of Monosaccharide Linkage and Substitution Patterns by GC-MS Methyiation Analysis. (2009). Springer Nature Experiments. Available from: [Link]
-
Petit, E., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. PubMed. Available from: [Link]
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He, Y., et al. (2024). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. MDPI. Available from: [Link]
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York, W. (2010). Determination of Monosaccharide Linkage and Substitution Patterns by GC-MS Methylation Analysis. ResearchGate. Available from: [Link]
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Timell, T.E., et al. (1965). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. Available from: [Link]
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Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available from: [Link]
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Sharma, M., & Yashwant, S. (2016). Upgrading Methylation Method for Structural Studies of Polysaccharides. SciSpace. Available from: [Link]
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Wefers, D., et al. (2023). Influence of ultrasonication and hydrolysis conditions in methylation analysis of bacterial homoexopolysaccharides. PubMed. Available from: [Link]
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Walford, S.N. (2010). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. Available from: [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. Available from: [Link]
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Protecting group manipulations in carbohydrate chemistry. (n.d.). Course Hero. Available from: [Link]
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Shi, Z.J., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources. Available from: [Link]
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Fengel, D., et al. (1979). Hydrolysis of Polysaccharides with Trifluoroacetic Acid and its Application to Rapid Wood and Pulp Analysis. ACS Publications. Available from: [Link]
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Montreuil, J., et al. (1986). Rapid Acid Hydrolysis of Plant Cell Wall Polysaccharides and Simplified Quantitative Determination of Their Neutral Monosacchari. ACS Publications. Available from: [Link]
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Kikuchi, T., & Sugimoto, H. (1976). Smith Degradation and Methylation of an Acidic Polysaccharide from Soy Sauce. J-STAGE. Available from: [Link]
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Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (n.d.). RSC Publishing. Available from: [Link]
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Croon, I., et al. (1960). Demethylation and Degradation of Sugars in Acid Hydrolysis. Amanote Research. Available from: [Link]
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Lu, L., et al. (2015). Acidic Sugar Degradation Pathways. ResearchGate. Available from: [Link]
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Onda, A., et al. (2015). Synthesis of Formic Acid from Monosaccharides Using Calcined Mg-Al Hydrotalcite as Reusable Catalyst in the Presence of Aqueous Hydrogen Peroxide. ACS Publications. Available from: [Link]
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Hydrolysis of glycosidic bonds Definition. (2025). Fiveable. Available from: [Link]
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da Costa, R. M. R., et al. (2017). Optimized acid hydrolysis of the polysaccharides from the seaweed Solieria filiformis (Kützing) PW Gabrielson for bioethanol. Redalyc.org. Available from: [Link]
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Dallies, N., et al. (1998). A new method for quantitative determination of polysaccharides in the yeast cell wall. Application to the cell wall defective mutants of Saccharomyces cerevisiae. PubMed. Available from: [Link]
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Svensson, S. (1980). Trifluoroacetolysis, a New Method for Structural Studies of Glycolipids. PubMed. Available from: [Link]
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Lee, S., & Lee, Y. J. (2018). Scope and limitations of carbohydrate hydrolysis for de novo glycan sequencing using a hydrogen peroxide/metallopeptide-based glycosidase mimetic. PMC. Available from: [Link]
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Albersheim, P., et al. (1967). A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography. CABI Digital Library. Available from: [Link]
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Wang, H., et al. (2019). Catalytic Conversion of Carbohydrates into 5-Hydroxymethylfurfural by Phosphotungstic Acid Encapsulated in MIL-101 (Cr, Sn) Catalyst in Deep Eutectic Solvents. PMC. Available from: [Link]
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Glycosidic bond (article). (n.d.). Khan Academy. Available from: [Link]
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Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay. (2024). Semantic Scholar. Available from: [Link]
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Wang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. ResearchGate. Available from: [Link]
-
Les glucides constituent une classe de produits naturels dont le formule brute peut souvent être mise sous la forme Cm(H2O)n. (2025). StuDocu. Available from: [Link]
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Methylation analysis of polysaccharides: Technical Advice. (n.d.). ResearchGate. Available from: [Link]
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Li, Y., et al. (2024). Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification. MDPI. Available from: [Link]
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Highly Efficient Catalytic Oxidation of Glucose to Formic Acid over Mn-Mo Doped Carbon Nanotube. (2025). MDPI. Available from: [Link]
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Two-step hydrolysis method for monosaccharide composition analysis of natural polysaccharides rich in uronic acids. (n.d.). ResearchGate. Available from: [Link]
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Zan, L., et al. (2018). Formic Acid-Induced Controlled-Release Hydrolysis of Microalgae ( Scenedesmus ) to Lactic Acid over Sn-Beta Catalyst. ResearchGate. Available from: [Link]
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Investigating the Inhibitory Factors of Sucrose Hydrolysis in Sugar Beet Molasses with Yeast and Invertase. (2024). MDPI. Available from: [Link]
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Wefers, D., et al. (2023). Influence of ultrasonication and hydrolysis conditions in methylation analysis of bacterial homoexopolysaccharides. Uni Halle. Available from: [Link]
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The Role of Sugar Substituents in Glycoside Hydrolysis. (2000). ACS Publications. Available from: [Link]
-
Structural Elucidation of Carbohydrates - Hydrolysis. (n.d.). Scribd. Available from: [Link]
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Wang, Z., et al. (2022). Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides. Frontiers. Available from: [Link]
-
The Synthesis and Acid Hydrolysis of Methyl α-D-Glucopyranosiduronic Acid1. (n.d.). ACS Publications. Available from: [Link]
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- 4. opendata.uni-halle.de [opendata.uni-halle.de]
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- 16. chemistryphd.unideb.hu [chemistryphd.unideb.hu]
addressing peak tailing and broadening in the GC analysis of methylated alditol acetates
Welcome to the Carbohydrate Linkage Analysis Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with peak tailing and band broadening during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of partially methylated alditol acetates (PMAAs).
Because linkage analysis relies heavily on subtle retention time differences and mass fragmentation patterns to differentiate isomeric glycosidic linkages (e.g., 2,3,4- vs. 2,3,6-tri-O-methyl hexoses)[1], chromatographic fidelity is paramount. Peak tailing compromises this resolution and drastically reduces trace-level sensitivity.
This guide abandons generic advice in favor of a mechanistic, causality-driven approach. By understanding the thermodynamics and fluid dynamics inside your GC flow path, you can build a self-validating system that immediately isolates the root cause of your chromatographic issues.
Diagnostic Workflow: Isolating the Root Cause
Before altering your sample preparation or instrument parameters, you must determine whether the tailing is a physical (fluid dynamic) or chemical (thermodynamic) issue.
Diagnostic logic tree for isolating the root causes of GC peak tailing and broadening.
Deep-Dive Troubleshooting Guide
Issue 1: Active Sites and Flow Path Adsorption
The Causality: PMAAs are highly functionalized, polar derivatives. If the fused silica column or the glass inlet liner develops active silanol (-SiOH) groups due to phase degradation, thermal stress, or matrix contamination, the acetate and ether oxygens in the PMAAs will undergo reversible hydrogen bonding[2]. This secondary retention mechanism causes a fraction of the analyte molecules to lag behind the main band, presenting as an asymmetrical tail[3]. The Fix: Use ultra-inert, professionally deactivated liners equipped with deactivated glass wool. If tailing persists, trim 10–20 cm from the front of the capillary column to remove the most degraded stationary phase[3].
Issue 2: Solvent Effect Violations
The Causality: PMAAs are typically dissolved in dichloromethane (DCM) or acetone for injection. If the initial GC oven temperature is too close to (or higher than) the boiling point of the solvent, the solvent will not recondense at the head of the column. Without this "solvent focusing" effect, the analyte band remains diffuse, leading to severe peak broadening and tailing—particularly for early-eluting PMAAs[4]. The Fix: Ensure the initial oven temperature is at least 10–20 °C below the boiling point of your injection solvent[4]. For example, DCM has a boiling point of 39.6 °C; your initial oven temperature should be 20–25 °C. If your GC cannot cool to this level, switch your injection solvent to ethyl acetate.
Issue 3: Incomplete Derivatization and Borate Carryover
The Causality: The Ciucanu and Kerek method (NaOH/DMSO/MeI) is standard for permethylation. If strictly anhydrous conditions are not maintained, methylation is incomplete, leaving free hydroxyl groups. During the subsequent reduction step with NaBD₄, residual borate can form strong complexes with the newly formed alditols. If this borate is not thoroughly removed, it prevents complete acetylation in the final step[5]. Under-derivatized, highly polar species will severely tail on standard 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) or mid-polarity (e.g., SP-2380) columns. The Fix: Implement rigorous borate removal via repeated co-evaporations with acidic methanol (see Protocol 2 below) prior to acetylation.
Quantitative Diagnostic Parameters
Use the following metrics to benchmark your GC-MS system performance before running critical linkage analysis samples.
| Diagnostic Parameter | Ideal Target / Threshold | Symptom of Deviation | Mechanistic Causality & Corrective Action |
| Tailing Factor (Tf) | 1.0 - 1.2 | Tf > 1.5 for PMAAs | Active silanols in flow path. Replace liner and trim column head. |
| Initial Oven Temp | 10–20 °C below solvent BP | Broad, tailing early eluters | Loss of solvent focusing. Lower starting temp or change solvent[4]. |
| Split Ratio | ≥ 10:1 (Total Flow > 20 mL/min) | Broad peaks, poor resolution | Insufficient sweep velocity in liner. Increase split ratio/flow[4]. |
| Column Insertion Depth | Instrument specific (e.g., 4-6 mm above ferrule) | Global tailing (all peaks) | Dead volume creating turbulent eddies. Re-install column[2]. |
| Borate Removal | ≥ 3 to 5 co-evaporations | Missing or severely tailing peaks | Borate-alditol complexes preventing acetylation. Ensure complete removal. |
Self-Validating Experimental Protocols
Protocol 1: GC-MS System Suitability Test (SST) for PMAAs
Do not inject precious carbohydrate samples until the system passes this self-validating physical/chemical test.
-
Prepare the Test Mix: Create a solution containing a volatile, non-polar hydrocarbon (e.g., undecane), a mid-polarity standard, and a known PMAA standard (e.g., derived from myo-inositol).
-
Inject: Inject 1 µL under your standard split conditions (e.g., 10:1)[6].
-
Evaluate Physical Flow (Undecane): Analyze the hydrocarbon peak. Because hydrocarbons do not interact with active silanol sites, any tailing (Tf > 1.2) indicates a physical flow path obstruction[6]. Action: Immediately halt the sequence. Re-cut the column head at a strict 90° angle using a ceramic wafer and reinstall to the exact manufacturer-specified depth[3].
-
Evaluate Chemical Activity (PMAA): If the undecane peak is perfectly symmetrical but the PMAA standard exhibits a Tf > 1.5, the issue is chemical activity. Action: Perform inlet maintenance (replace the deactivated glass wool, liner, and gold seal)[4].
Protocol 2: Matrix-Free PMAA Preparation (Borate Elimination)
This protocol ensures the complete breakdown of borate-alditol complexes, a primary cause of incomplete acetylation and subsequent peak broadening.
-
Following the NaBD₄ reduction of your partially methylated monosaccharides, neutralize the reaction by adding glacial acetic acid dropwise until effervescence ceases.
-
Add 1.0 mL of 10% (v/v) acetic acid in anhydrous methanol to the sample vial.
-
Evaporate the sample to complete dryness under a gentle, steady stream of ultra-high purity N₂ at 40 °C.
-
The Critical Step: Repeat the addition of acidic methanol and evaporation four additional times . Causality: This repeated co-evaporation converts residual sodium borate into highly volatile trimethyl borate, driving it out of the sample matrix and leaving the alditol hydroxyls completely free for the subsequent acetylation step.
-
Proceed immediately to acetylation using acetic anhydride and pyridine (or TFA).
Frequently Asked Questions (FAQs)
Q: Why do my late-eluting PMAAs (like heavily branched residues) show worse tailing than terminal residues? A: Late eluters have higher boiling points and spend significantly more time interacting with the stationary phase, increasing their exposure to active silanol sites. Furthermore, they are highly susceptible to "cold spots" in the GC transfer line leading to the mass spectrometer. Ensure your MS transfer line is uniformly heated (typically 250–280 °C) to prevent condensation and tailing of heavy derivatives.
Q: Can using a splitless injection technique cause broadening for PMAAs? A: Yes. In splitless mode, if the purge valve remains closed for too long, the sample transfer from the inlet to the column is excessively slow, which inherently widens the initial analyte band. Always optimize your purge valve time (typically 0.5 to 1.0 minutes) to swiftly sweep residual solvent vapors out of the liner once the analytes have transferred.
Q: I trimmed my column and replaced the liner, but I am still seeing a "shoulder" on the front of my peaks. What is happening? A: A shoulder on the front of a peak (peak fronting) is rarely an activity issue; it is almost always a thermodynamic overload of the stationary phase or a solvent mismatch. You are likely injecting too much sample mass for the film thickness of your capillary column. Dilute your sample or increase your split ratio.
References
-
Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial PubMed (NIH)[Link]
-
Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards SciELO[Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks Agilent Technologies[Link]
-
Troubleshooting Real GC Problems LCGC International[Link]
-
Peak Perfection: A Guide to GC Troubleshooting Agilent Technologies[Link]
-
GC Diagnostic Skills I | Peak Tailing Element Lab Solutions[Link]
Sources
Validation of Carbohydrate Linkage Analysis: A Comparative Guide to 4,6-Linked Glucopyranosyl Standards
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Introduction: The Challenge of Branch Point Assignment
Carbohydrate linkage analysis—fundamentally driven by methylation and subsequent gas chromatography-mass spectrometry (GC-MS)—remains the gold standard for elucidating the structural backbone of complex polysaccharides[1]. A critical challenge in this workflow is the definitive assignment of branch points, such as the → 4,6)-Glc p -(1$\rightarrow$ linkage. This specific linkage is a crucial structural motif in biologically significant polymers, including amylopectin, glycogen, and immunomodulatory fungal β -glucans.
While mass spectrometry provides diagnostic fragmentation patterns (e.g., primary fragments at m/z 117, 162, and 261 for a 2,3-di-O-methyl hexitol)[2], MS alone cannot distinguish between stereoisomers (e.g., 4,6-linked glucose vs. 4,6-linked mannose). Precise GC retention times are paramount. To validate these retention times, laboratories traditionally rely on permethylated complex polysaccharides or retention time databases. However, the introduction of pure synthetic standards, specifically Methyl 2,3-di-O-methyl- α -D-glucopyranoside (CAS 14048-30-7) [3], has revolutionized the validation process by eliminating artifact generation.
This guide objectively compares the performance, accuracy, and workflow efficiency of using this synthetic standard against conventional alternatives, providing a self-validating experimental protocol for immediate laboratory implementation.
Objective Comparison of Validation Approaches
As an analytical scientist, selecting the correct standard dictates the trustworthiness of your entire structural elucidation. Below is a mechanistic comparison of the three primary approaches used to validate 4,6-linked glucose branch points.
Approach A: Complex Polysaccharide Standards (e.g., Glycogen)
Using a native polymer matrix requires subjecting the standard to the entire methylation workflow (e.g., Hakomori or Ciucanu-Kerek methods).
-
The Causality of Failure: If the permethylation step is incomplete due to steric hindrance or poor solubility, under-methylated residues generate artifact peaks. An under-methylated linear 1,4-linked glucose can easily mimic a 1,4,6-linked branch point, leading to false positives in your sample analysis[4].
Approach B: Retention Time Libraries (e.g., CCRC Database)
Relying solely on external databases without running internal standards is a common but risky practice.
-
The Causality of Failure: GC column aging, matrix effects, and minor variations in carrier gas flow or oven temperature ramps cause significant retention time drift[4]. Without an internal standard to anchor the chromatogram, stereoisomers eluting closely together are frequently misassigned.
Approach C: Synthetic Standard (Methyl 2,3-di-O-methyl- α -D-glucopyranoside)
This approach utilizes a purified, pre-methylated monosaccharide[3].
-
The Causality of Success: By starting with a molecule that already possesses the exact methylation pattern of a 4,6-linked glucose residue, you completely bypass the permethylation step. Subjecting it directly to hydrolysis, reduction, and acetylation yields a pure, artifact-free partially methylated alditol acetate (PMAA) reference peak.
Quantitative & Qualitative Comparison Matrix
| Validation Metric | Complex Polysaccharide (e.g., Glycogen) | Retention Time Library (Database) | Synthetic Standard (Methyl 2,3-di-O-methyl- α -D-Glcp) |
| Stereochemical Accuracy | Moderate (Prone to artifacts) | Moderate (Subject to instrument drift) | High (Absolute confirmation) |
| Permethylation Required? | Yes | N/A | No |
| Risk of False Positives | High (Under-methylation) | Moderate (Peak shifting) | None |
| Workflow Time | 2–3 Days | Instant | < 1 Day |
| Signal-to-Noise Ratio | Low (Complex chromatogram) | N/A | Excellent (Single pure peak) |
Mechanistic Workflows & Visualizations
To understand why the synthetic standard is superior, we must visualize the chemical transformations. The acid-labile anomeric methoxy group at C1 of Methyl 2,3-di-O-methyl- α -D-glucopyranoside is easily cleaved during hydrolysis. Subsequent reduction and acetylation produce 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol , which is chemically identical to the PMAA derived from a fully permethylated 4,6-branched glucose polymer[1].
Chemical transformation of Methyl 2,3-di-O-methyl-α-D-glucopyranoside into its PMAA derivative.
Workflow comparison between complex polysaccharide and synthetic standard linkage analysis.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol details the step-by-step methodology for converting Methyl 2,3-di-O-methyl- α -D-glucopyranoside into its corresponding PMAA for GC-MS calibration.
Phase 1: Acid Hydrolysis
-
Preparation: Aliquot 1 mg of Methyl 2,3-di-O-methyl- α -D-glucopyranoside[3] into a heavy-walled borosilicate glass tube with a Teflon-lined screw cap.
-
Hydrolysis: Add 1.0 mL of 2 M Trifluoroacetic acid (TFA). Seal tightly and incubate at 121°C for 2 hours.
-
Evaporation: Cool to room temperature. Evaporate the TFA under a gentle stream of nitrogen at 40°C. Co-evaporate twice with 500 µL of isopropanol to ensure complete removal of residual acid.
-
Scientific Rationale: The acid-labile anomeric methoxy group at C1 is cleaved, opening the pyranose ring to yield 2,3-di-O-methyl-D-glucose.
-
Phase 2: Isotopic Reduction
-
Reduction: Dissolve the dried residue in 1.0 mL of 1 M NH₄OH containing 10 mg/mL Sodium borodeuteride (NaBD₄). Incubate at room temperature for 2 hours.
-
Neutralization: Carefully add glacial acetic acid dropwise until effervescence ceases (pH ~6.0).
-
Borate Removal: Evaporate to dryness under nitrogen. Add 500 µL of 10% acetic acid in methanol and evaporate. Repeat with 500 µL of pure methanol three times.
-
Scientific Rationale: NaBD₄ reduces the C1 aldehyde to an alditol, permanently opening the ring and labeling C1 with a deuterium atom[4]. This +1 Da mass shift is critical for distinguishing C1-containing MS fragments from C6-containing fragments during spectral interpretation.
-
Phase 3: Acetylation & Extraction
-
Acetylation: Add 250 µL of acetic anhydride and 250 µL of pyridine to the dried sample. Seal and incubate at 100°C for 20 minutes.
-
Quenching: Cool to room temperature and add 2 mL of toluene. Evaporate to dryness under nitrogen to remove pyridine.
-
Extraction: Partition the residue between 1 mL of dichloromethane (DCM) and 1 mL of ultra-pure water. Vortex vigorously and centrifuge at 2000 x g for 2 minutes. Extract the lower organic (DCM) layer. Wash the DCM layer twice more with water.
-
Final Prep: Evaporate the DCM layer to dryness and reconstitute in 100 µL of acetone for GC-MS injection.
-
Scientific Rationale: The free hydroxyl groups at C1, C4, C5, and C6 are acetylated, finalizing the synthesis of 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol-1-d1[2].
-
Phase 4: GC-MS Validation
-
Injection: Inject 1 µL into a GC-MS equipped with a mid-polarity column (e.g., SP-2380 or HP-5MS).
-
Validation Criteria: The resulting peak must yield primary mass fragments at m/z 118, 162, 234, and 262 (due to the deuterium label at C1). The retention time of this peak serves as your absolute, artifact-free anchor for identifying → 4,6)-Glc p -(1$\rightarrow$ branch points in your unknown biological samples.
References
-
CymitQuimica. CAS 14048-30-7: Methyl 2,3-di-O-methyl-α-D-glucopyranoside.3
-
Analytical Chemistry (ACS Publications). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages.1
-
AWS / CCRC Technical Advice. Methylation analysis of polysaccharides: Technical advice.4
-
Semantic Scholar / RSC Advances. Structural characterization, anti-inflammatory and glycosidase inhibitory activities of two new polysaccharides from the root of Pueraria.2
Sources
A Comparative Guide to Internal Standards in Carbohydrate Quantification: Featuring Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of carbohydrates for biological research and pharmaceutical development, the use of an internal standard is a cornerstone of robust and reliable methodology. An internal standard is a compound of known concentration added to an unknown sample to correct for analytical variability, including inconsistencies in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the physicochemical properties of the analyte, co-eluting from the chromatography column and exhibiting similar ionization efficiency in mass spectrometry, thereby ensuring accurate quantification.
This guide provides a comprehensive comparative analysis of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside as an internal standard against other commonly employed alternatives in carbohydrate analysis. By examining their respective performances based on established analytical principles and available data, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.
The Contender: Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is a partially methylated monosaccharide derivative.[1] Its structural similarity to glucose, a fundamental unit of many biologically significant carbohydrates, makes it a theoretically sound candidate for an internal standard. The presence of methyl groups at the C2 and C3 positions, as well as the methyl glycoside at the anomeric center, alters its polarity and volatility compared to its parent monosaccharide. This modification can be advantageous in chromatographic separations, potentially shifting its retention time away from common, naturally occurring monosaccharides and reducing the risk of co-elution.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H18O6 | |
| Molecular Weight | 222.24 g/mol | |
| IUPAC Name | methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
| CAS Number | 14048-30-7 |
The partial methylation confers a degree of hydrophobicity, which can influence its behavior during sample extraction and derivatization steps common in carbohydrate analysis, such as silylation or acetylation for gas chromatography-mass spectrometry (GC-MS).[2]
The Alternatives: A Field of Established Standards
The selection of an internal standard is critical and depends on the analytical method and the specific carbohydrates being quantified. Several compounds have been established as reliable internal standards in carbohydrate analysis.
Sugar Alcohols: Sorbitol and Mannitol
Sorbitol and mannitol are sugar alcohols commonly used as internal standards in the GC-MS analysis of monosaccharides.[2] They are structurally similar to hexoses but lack a carbonyl group, which prevents them from forming multiple anomeric forms during derivatization, thus simplifying the resulting chromatogram.
Isotopically Labeled Standards
Stable isotope-labeled (SIL) analogues of the analytes are considered the gold standard for internal standards in mass spectrometry. For example, ¹³C-labeled glucose can be used for the quantification of glucose. These standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during all stages of the analytical process, including extraction, derivatization, and ionization. This co-elution and similar ionization response provide the most accurate correction for matrix effects and other sources of analytical variability.
Comparative Analysis: Performance and Practical Considerations
The ideal internal standard should not be naturally present in the sample, should be stable throughout the analytical procedure, and should have a retention time close to, but well-resolved from, the analytes of interest.
| Feature | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | Sorbitol/Mannitol | Isotopically Labeled Standards |
| Structural Similarity | High similarity to pyranose form of hexoses. Methylation alters polarity. | Structurally similar to hexoses but are acyclic in their reduced form. | Virtually identical to the analyte. |
| Natural Occurrence | Not naturally occurring in most biological samples. | Can be present in some biological samples, requiring careful screening. | Not naturally occurring. |
| Chromatographic Behavior | Retention time is likely to be different from common monosaccharides due to methylation. | Typically well-resolved from monosaccharides in GC-MS after derivatization. | Co-elutes with the analyte, which is ideal for correcting matrix effects in LC-MS. |
| Derivatization | Undergoes derivatization (e.g., silylation) similarly to other monosaccharides. | Derivatization is straightforward and yields a single peak in GC. | Undergoes identical derivatization reactions as the analyte. |
| Commercial Availability | Commercially available from various chemical suppliers. | Widely and readily available. | Can be expensive and availability may be limited for some less common monosaccharides. |
| Cost | Generally more expensive than sugar alcohols but less expensive than many isotopically labeled standards. | Relatively inexpensive. | High cost. |
| Mass Spectrometry | Fragmentation pattern will be distinct from native monosaccharides. | Characteristic fragmentation patterns upon derivatization. | Mass shift allows for clear differentiation from the analyte. |
Experimental Workflows and Protocols
The choice of internal standard is intrinsically linked to the analytical workflow. Below are representative protocols for monosaccharide analysis using GC-MS, a common technique in carbohydrate quantification.
General Experimental Workflow for Monosaccharide Analysis by GC-MS
Caption: General workflow for monosaccharide analysis by GC-MS.
Protocol 1: Monosaccharide Analysis using a Sugar Alcohol Internal Standard (e.g., Sorbitol)
-
Sample Hydrolysis: Weigh 5-10 mg of the dried biological sample into a screw-cap tube. Add 1 mL of 2 M trifluoroacetic acid (TFA). Heat at 121°C for 1 hour.
-
Internal Standard Addition: After cooling, add a known amount of Sorbitol solution (e.g., 100 µL of a 1 mg/mL solution in water).
-
Drying: Evaporate the TFA to dryness under a stream of nitrogen at 40°C. Add 200 µL of methanol and evaporate again to ensure complete removal of TFA. Repeat this step twice.
-
Derivatization (Silylation): To the dried residue, add 100 µL of pyridine and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap the tube tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a standard GC temperature program suitable for separating silylated monosaccharides.[2]
-
Quantification: Integrate the peak areas of the monosaccharide derivatives and the sorbitol derivative. Calculate the concentration of each monosaccharide based on the ratio of its peak area to the peak area of the internal standard and a previously established calibration curve.
Logical Framework for Selecting an Internal Standard
Caption: Decision framework for selecting an internal standard.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a quantitative analytical method for carbohydrates. While isotopically labeled standards remain the gold standard for accuracy and precision, particularly in LC-MS, their cost and availability can be prohibitive.
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside presents itself as a compelling alternative, especially for GC-MS applications. Its key advantages include:
-
Structural Relevance: Its core glucopyranoside structure ensures that it behaves similarly to the target hexose analytes during derivatization and chromatography.
-
Reduced Co-elution: The methyl groups alter its retention time, minimizing the risk of interference from naturally occurring monosaccharides.
-
Commercial Availability and Moderate Cost: It is more accessible and affordable than many isotopically labeled standards.
For routine analysis where high-throughput and cost-effectiveness are priorities, sugar alcohols like sorbitol offer a reliable and economical option, provided that potential natural occurrence is ruled out.
Ultimately, the selection of the most appropriate internal standard requires careful consideration of the specific analytical goals, the nature of the sample matrix, the available instrumentation, and budgetary constraints. For researchers seeking a balance between performance and cost for the GC-MS analysis of monosaccharides, Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside warrants strong consideration and validation for their specific application.
References
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PubChem. (n.d.). Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
- Walford, S. N. (2010). GC-MS as a tool for carbohydrate analysis in a research environment. Proceedings of the International Society of Sugar Cane Technologists, 27.
-
Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Retrieved March 17, 2026, from [Link]
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Mason, J. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. Retrieved March 17, 2026, from [Link]
- Popper, Z. A., Sadler, I. H., & Fry, S. C. (2001). 3-O-Methyl-D-galactose residues in lycophyte primary cell walls. Phytochemistry, 57(5), 711–719.
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Gervay-Hague Laboratory. (n.d.). Synthesis of Silylated Sugars. UC Davis. Retrieved March 17, 2026, from [Link]
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- Zhang, Q., et al. (2017).
- Brokman Jr, S. M. (2010). Synthetic standards for mass spectrometry-based carbohydrate sequencing and the automated solution-phase syntheses of beta-glucans.
-
Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Retrieved March 17, 2026, from [Link]
- Gitman, S. S., Duica, F., Nicolescu, A., & Iga, D. P. (2015). Partial Methylation of Monosaccharides for the Elaboration of a Chromatographic Model Used in the Systematic Plant and Microorganisms as well as for Glycosylation. Revista de Chimie, 66(10), 1632-1636.
- Popp, C., et al. (2020).
-
PubChem. (n.d.). Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of DNA Methylation Analysis Methodologies
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic analysis, the choice of DNA methylation methodology is a critical decision point with far-reaching implications for experimental outcomes. The inherent variability between different platforms necessitates a robust cross-validation strategy to ensure the accuracy, reproducibility, and ultimately, the biological significance of your findings. This guide provides an in-depth comparison of common DNA methylation analysis techniques, supported by experimental data and practical protocols, to empower you to make informed decisions and generate high-confidence results.
The Imperative of Cross-Validation in DNA Methylation Studies
DNA methylation, a key epigenetic modification, plays a crucial role in gene regulation and cellular differentiation.[1] Its dysregulation is implicated in a wide range of diseases, including cancer.[2] Consequently, the accurate and comprehensive assessment of DNA methylation patterns is essential for understanding disease mechanisms and developing novel therapeutic strategies.[1] However, the diverse array of available methodologies, each with its own underlying biochemical principles, presents a significant challenge. From the "gold standard" of bisulfite sequencing to enzymatic conversion, affinity enrichment, and microarray-based approaches, each technique possesses unique strengths, weaknesses, and inherent biases.[1][3][4] Cross-validation, therefore, is not merely a quality control step but a fundamental component of rigorous scientific inquiry in this field. It provides the necessary evidence to confirm that the observed methylation patterns are a true biological signal and not an artifact of the chosen platform.
A Comparative Overview of Major DNA Methylation Analysis Methodologies
The selection of a primary analysis method often depends on the specific research question, sample availability, and budget. Here, we delve into the core principles of four major categories of DNA methylation analysis.
Bisulfite Conversion-Based Methods
Bisulfite sequencing is widely regarded as the gold-standard for DNA methylation analysis due to its ability to provide single-base resolution.[3][5] The process involves treating genomic DNA with sodium bisulfite, which deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3][6] Subsequent PCR amplification converts uracil to thymine, allowing for the differentiation of methylated and unmethylated cytosines upon sequencing.[3][6]
-
Whole-Genome Bisulfite Sequencing (WGBS): This method offers the most comprehensive view of the methylome, theoretically covering every CpG site in the genome.[1] However, the harsh bisulfite treatment can lead to DNA degradation, and the cost and complexity of data analysis can be significant.[1][6]
-
Reduced Representation Bisulfite Sequencing (RRBS): To mitigate the cost of WGBS, RRBS employs methylation-insensitive restriction enzymes to enrich for CpG-rich regions of the genome before bisulfite treatment.[7] This targeted approach is more cost-effective but provides less comprehensive genomic coverage.
Enzymatic Conversion-Based Methods
A gentler alternative to bisulfite treatment, enzymatic methods utilize a series of enzymes to differentiate between methylated and unmethylated cytosines.[8] For instance, Enzymatic Methyl-seq (EM-seq) uses the TET2 enzyme to protect methylated and hydroxymethylated cytosines from deamination by APOBEC3A.[8][9]
-
Advantages: This approach minimizes DNA damage, leading to more uniform GC coverage and higher library yields compared to bisulfite-based methods.[6][9][10]
-
Considerations: While emerging as a robust alternative, it's a newer technology, and long-term comparative data with WGBS is still being accumulated.[5]
Affinity Enrichment-Based Methods
These methods utilize antibodies or proteins that specifically bind to methylated DNA, allowing for the enrichment of methylated DNA fragments.[4][11]
-
Methylated DNA Immunoprecipitation (MeDIP-seq): This technique employs an antibody that specifically recognizes 5-methylcytosine (5mC) to immunoprecipitate methylated DNA fragments, which are then sequenced.[5][12]
-
Methyl-CpG Binding Domain Sequencing (MBD-seq): This method uses methyl-CpG binding domain proteins to capture methylated DNA.
-
Limitations: A primary drawback of affinity-based methods is their lower resolution compared to sequencing-based approaches, as they do not provide single-nucleotide information.[4] Their efficiency can also be influenced by CpG density.[4][7]
Microarray-Based Methods
Microarrays, such as the Illumina Infinium HumanMethylationEPIC BeadChip, remain a popular choice for large-scale epigenome-wide association studies (EWAS) due to their high throughput and lower cost per sample.[13] These platforms assess methylation levels at hundreds of thousands of specific CpG sites across the genome.[14]
-
Workflow: Genomic DNA is treated with bisulfite, and the methylation status of targeted CpG sites is determined by hybridization to probes on the array.
-
Cross-Platform Concordance: Studies have shown high correlation between different versions of the Illumina arrays (e.g., 450k and EPIC), but also highlight that per-CpG correlations can be low, which has implications for replication studies and meta-analyses.[14][15]
Quantitative Comparison of Methodologies
The choice between these methods involves a trade-off between various factors. The following table summarizes key performance metrics based on published data.
| Methodology | Resolution | Genomic Coverage | DNA Input | Cost per Sample | Key Advantage | Key Limitation |
| WGBS | Single-base[3][5] | Whole-genome[1] | Moderate to High | High | Comprehensive, unbiased coverage | DNA degradation, high cost[1][6] |
| EM-seq | Single-base[5] | Whole-genome | Low to Moderate | High | Gentle on DNA, uniform coverage[6][10] | Newer technology, fewer comparative studies[5] |
| RRBS | Single-base[7] | CpG-rich regions | Low | Moderate | Cost-effective for CpG islands | Biased coverage, misses CpG-poor regions |
| MeDIP-seq | Low (~150-200 bp)[7] | Methylated regions | Low | Moderate | Cost-effective for genome-wide screening | Low resolution, antibody-dependent bias[4] |
| Infinium Arrays | Single-base (targeted) | Pre-defined CpG sites | Low | Low to Moderate | High-throughput, cost-effective for large cohorts[13] | Limited to pre-selected sites, potential for false positives[16] |
Experimental Workflows for Cross-Validation
To ensure the validity of your findings, it is crucial to perform cross-validation experiments using a secondary, independent method. Below are detailed protocols for common cross-validation scenarios.
Workflow 1: Validating Array Data with Targeted Bisulfite Sequencing (Pyrosequencing)
This workflow is ideal for confirming the methylation status of specific CpG sites identified as differentially methylated in a microarray study. Pyrosequencing provides a highly quantitative measure of methylation at single CpG resolution.[12]
Caption: Workflow for validating microarray data with pyrosequencing.
Step-by-Step Protocol:
-
Identify Regions of Interest: From your microarray data, select a set of differentially methylated CpG sites for validation.
-
Primer Design: Design PCR and sequencing primers for the selected regions using pyrosequencing-specific software.
-
Bisulfite Conversion: Treat the same genomic DNA samples used for the microarray analysis with sodium bisulfite.
-
PCR Amplification: Amplify the bisulfite-converted DNA using the designed primers.
-
Pyrosequencing: Perform pyrosequencing on the PCR products.
-
Data Analysis: Quantify the methylation percentage for each CpG site from the pyrograms.
-
Correlation Analysis: Statistically compare the methylation percentages obtained from pyrosequencing with the beta-values from the microarray. A high correlation provides confidence in the array data.[17]
Workflow 2: Cross-Validating Whole-Genome Methods (e.g., WGBS vs. EM-seq)
This workflow is essential when comparing two genome-wide methylation profiling techniques to understand their concordance and potential biases.
Caption: Workflow for cross-validating two whole-genome methylation sequencing methods.
Step-by-Step Protocol:
-
Library Preparation: Prepare sequencing libraries from the same genomic DNA sample using both WGBS and EM-seq protocols.
-
Sequencing: Sequence both libraries on a next-generation sequencing platform.
-
Data Processing: Align the sequencing reads to the reference genome and perform methylation calling for both datasets.
-
Concordance Analysis:
-
Global Correlation: Calculate the genome-wide correlation of methylation levels at CpG sites covered by both methods. High concordance has been reported between WGBS and EM-seq.[1]
-
Coverage Comparison: Analyze and compare the genomic coverage of different features (e.g., CpG islands, promoters, enhancers) between the two methods.
-
Bias Assessment: Evaluate and compare any potential GC content bias in the sequencing coverage. EM-seq has been shown to have more uniform GC coverage than WGBS.[10]
-
Conclusion and Future Perspectives
References
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Frésard, L., et al. (2013). DNA methylation analysis. Methods in molecular biology (Clifton, N.J.), 1049, 133–147. (URL: [Link])
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Iroanya, G. (2022). Overview of methodology for studying DNA methylation: A review. Integrity Research Journals. (URL: [Link])
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Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. Biology, 5(1), 3. (URL: [Link])
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Naghdi, M., et al. (2019). DNA Methylation Tools and Strategies: Methods in a Review. Journal of Cellular and Molecular Anesthesia, 4(3), 101-110. (URL: [Link])
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Khodadadi, E., et al. (2021). Current Advances in DNA Methylation Analysis Methods. Cell Journal, 23(1), 1-9. (URL: [Link])
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Iroanya, G. (2022). Overview of methodology for studying DNA methylation: A review. ResearchGate. (URL: [Link])
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Simons, M. J., et al. (2025). Comparison of current methods for genome-wide DNA methylation profiling. Epigenetics & Chromatin, 18(1), 1-15. (URL: [Link])
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Heyn, H., & Esteller, M. (2021). A Comparative Overview of Epigenomic Profiling Methods. Frontiers in Cell and Developmental Biology, 9, 688330. (URL: [Link])
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CD Genomics. (2024). DNA Methylation Research: An Overview of Method Selection, Technologies, and Research Frameworks. (URL: [Link])
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Bock, C., et al. (2012). Quantitative cross-validation and content analysis of the 450k DNA methylation array from Illumina, Inc. BMC Bioinformatics, 13, 78. (URL: [Link])
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Yu, M., et al. (2018). “Same difference”: comprehensive evaluation of four DNA methylation measurement platforms. Epigenetics & Chromatin, 11(1), 1-14. (URL: [Link])
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Moran, S., et al. (2016). Validation of a DNA Methylation Microarray for 850,000 CpG Sites of the Human Genome Enriched in Enhancer Sequences. Epigenetics, 11(6), 389-399. (URL: [Link])
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Gjerdevik, M., et al. (2022). Low reliability of DNA methylation across Illumina Infinium platforms in cord blood: implications for replication studies and meta-analyses of prenatal exposures. Clinical Epigenetics, 14(1), 1-13. (URL: [Link])
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CD Genomics. (n.d.). How to Validate DNA Methylation Sequencing Results. (URL: [Link])
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Taylor, S. C., et al. (2026). Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling. Frontiers in Genetics, 17, 1345678. (URL: [Link])
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Zhang, T., et al. (2017). Across-Platform Imputation of DNA Methylation Levels Incorporating Nonlocal Information Using Penalized Functional Regression. Genetic Epidemiology, 41(7), 649-659. (URL: [Link])
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Fíková, E., et al. (2019). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. Folia Biologica, 65(3), 125-133. (URL: [Link])
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Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. Biology (Basel), 5(1), 3. (URL: [Link])
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Morrison, J., et al. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. Epigenetics & Chromatin, 18(1), 1-15. (URL: [Link])
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Fíková, E., et al. (2019). DNA Methylation Validation Methods: A Coherent Review with Practical Comparison. ResearchGate. (URL: [Link])
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CD Genomics. (n.d.). MeDIP-seq vs. RRBS vs. WGBS. (URL: [Link])
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Olkhov-Mitsel, E., & Bapat, B. (2014). Strategies for validation and testing of DNA methylation biomarkers. Epigenomics, 6(6), 637-650. (URL: [Link])
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Epigenomics Workshop 2025. (2025). DNA Methylation: Array Workflow. (URL: [Link])
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CeGaT GmbH. (2024). Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing. (URL: [Link])
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Harris, R. A., et al. (2010). Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications. Nature Biotechnology, 28(10), 1097-1105. (URL: [Link])
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Armstrong, D. A., & Földy, C. (2019). A Practical Guide to the Measurement and Analysis of DNA Methylation. American Journal of Respiratory Cell and Molecular Biology, 60(5), 493-503. (URL: [Link])
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Comprehensive Guide to Methylating Agents in Carbohydrate Synthesis: Efficacy, Selectivity, and Protocol Optimization
As a cornerstone of carbohydrate chemistry, O-methylation serves dual purposes: it is the standard derivatization technique for structural elucidation (e.g., linkage analysis via GC-MS) and a robust protecting group strategy in complex oligosaccharide synthesis 1. However, achieving quantitative permethylation without triggering oxidative degradation or undermethylation requires a precise understanding of the electrophilic agents and basic catalysts employed 2.
This guide objectively evaluates the efficacy and selectivity of different methylating agents, dissects the causality behind historical and modern methodologies, and provides self-validating experimental protocols for bench scientists.
Mechanistic Profiling of Methylating Agents
The choice of methylating agent dictates the reaction's kinetics, chemoselectivity, and potential for unwanted side reactions.
-
Methyl Iodide (MeI): The industry standard. It offers a highly balanced reactivity profile, making it the reagent of choice for both the classical Hakomori and the modern Ciucanu-Kerek permethylation methods. It is highly selective for oxygen over carbon nucleophiles under standard conditions.
-
Dimethyl Sulfate (Me₂SO₄): Historically used in aqueous alkaline media (Haworth method), Me₂SO₄ is highly reactive but problematic. In dipolar aprotic solvents like DMSO, replacing MeI with Me₂SO₄ significantly accelerates unwanted oxidative degradation of the carbohydrate 3. Furthermore, repeated applications are often necessary to achieve complete methylation, which can inadvertently set free natively substituted hydroxyl groups 4.
-
Methyl Trifluoromethanesulfonate (Methyl Triflate, MeOTf): An exceptionally powerful electrophile. It is reserved for sterically encumbered axial hydroxyl groups that resist MeI, or for the direct activation of thioglycosides during glycosylation 5. While highly efficacious, it requires strictly anhydrous conditions and non-nucleophilic bases to prevent side reactions.
Caption: Reactivity and selectivity spectrum of common methylating agents.
Methodological Evolution: Overcoming Oxidative Degradation
The efficacy of a methylating agent is intrinsically linked to the base and solvent system used. The evolution of permethylation techniques highlights a critical battle against oxidative degradation —a process where alditols and cyclic carbohydrates undergo simultaneous oxidation at hydroxyl sites [[3]]().
-
The Hakomori Method (1964): Utilizes sodium methylsulfinyl carbanion (Na dimsyl) and MeI in DMSO. While it was a breakthrough for one-step permethylation, it requires rigorous anhydrous conditions. If MeI is added before the base, or if the reaction time is prolonged, the carbohydrate reacts with DMSO and MeI to form an oxidative sulfonium species, destroying the sample 2.
-
The Ciucanu-Kerek Method (1984): Revolutionized the field by proving that the dimsyl anion is unnecessary. By simply using finely powdered NaOH (or KOH) and MeI in DMSO, the HO⁻ ions act as the effective basic agents 6. This method achieves 98 ± 2% yields in just 6–7 minutes and completely avoids oxidative degradation, provided the powdered NaOH is added to the carbohydrate before the MeI 2.
Caption: Mechanistic workflow comparison: Hakomori vs. Ciucanu-Kerek permethylation.
Efficacy and Selectivity Comparison
The following table summarizes the quantitative performance of these agents and their corresponding methodologies.
| Methylating Agent | Methodology | Base / Solvent System | Reaction Time | Avg. Yield | Oxidative Degradation Risk |
| Methyl Iodide (MeI) | Ciucanu-Kerek | NaOH (solid powder) / DMSO | 6–10 min | >98% | None (if base added first) |
| Methyl Iodide (MeI) | Hakomori | Na Dimsyl / DMSO | 2–4 hours | ~90–95% | Moderate to High |
| Dimethyl Sulfate (Me₂SO₄) | Haworth / Modified | NaOH (aq) or DMSO | Hours | Variable | High (especially in DMSO) |
| Methyl Triflate (MeOTf) | Modern Electrophilic | 2,6-Di-tert-butylpyridine / DCM | 1–2 hours | >95% | None (Anhydrous, non-DMSO) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to prevent common operational failures.
Protocol 1: Rapid Permethylation via the Ciucanu-Kerek Method
Optimal for standard linkage analysis and general O-methylation.
Reagents: Carbohydrate sample (5–7 mg), anhydrous DMSO (1 mL), NaOH pellets, Methyl Iodide (MeI). Procedure:
-
Sample Dissolution: Dissolve the carbohydrate in 1 mL of DMSO in a glass vial.
-
Base Preparation & Addition: Grind NaOH pellets in a dry mortar and pestle to a fine powder. Immediately add ~30 mg (approx. 3 equivalents per mole of replaceable H) to the sample solution 2.
-
Causality: Powdering maximizes the surface area for solid-liquid phase transfer. Adding the base before the MeI is the critical step that entirely prevents oxidative degradation 3.
-
-
Alkylation: Add 0.1 mL of MeI dropwise.
-
Reaction: Stir vigorously at room temperature for 6–7 minutes.
-
Causality: The high concentration of HO⁻ ions rapidly generates alkoxides, driving the reaction to completion in minutes without the non-sugar byproducts seen in the Hakomori method 6.
-
-
Quenching & Extraction: Quench with 1 mL of cold water. Extract the permethylated product using chloroform (3 x 1 mL). Wash the organic layer with water to remove residual DMSO.
Self-Validation Checkpoint: Analyze the organic extract via FTIR. The complete disappearance of the broad O-H stretching band at 3200–3400 cm⁻¹ confirms that all free hydroxyls have been methylated. MALDI-TOF MS should show a mass shift corresponding exactly to the addition of 14 Da (CH₂) per hydroxyl group, with no lower-mass undermethylated species.
Protocol 2: Sterically Hindered Methylation with Methyl Triflate (MeOTf)
Optimal for highly encumbered axial hydroxyls or protecting group synthesis.
Reagents: Carbohydrate sample, dry Dichloromethane (DCM), 2,6-Di-tert-butylpyridine (2,6-DTBP), Methyl Triflate (MeOTf). Procedure:
-
Sample Dissolution: Dissolve the carbohydrate in dry DCM under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of 2,6-DTBP per hydroxyl group.
-
Causality: 2,6-DTBP is a bulky, non-nucleophilic base. It acts as an acid scavenger to neutralize the triflic acid byproduct without reacting with the highly electrophilic MeOTf.
-
-
Alkylation: Cool the reaction to 0 °C. Add 1.5 equivalents of MeOTf dropwise.
-
Causality: MeOTf is violently reactive. Cooling controls the exothermic reaction and prevents unwanted ring-opening or anomeric cleavage.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Quenching: Quench with saturated aqueous NaHCO₃ and extract with DCM.
Self-Validation Checkpoint: MeOTf's extreme reactivity can sometimes lead to over-alkylation. Confirm structural integrity and regioselectivity via ¹H-¹³C HSQC NMR. The newly introduced O-methyl protons will appear as sharp singlets integrating to 3H between 3.3–3.6 ppm.
References
-
Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates Analytical Chemistry 2
-
Mass Spectrometric Identification of Degradation Products in Carbohydrate Methylation ResearchGate 3
-
A Simple and Rapid Method for the Permethylation of Carbohydrates (Ciucanu & Kerek, 1984) Carbohydrate Research6
-
Methylation of Carbohydrates: Advantages and Disadvantages of Alkaline Media R Discovery / Researcher.Life 4
-
Carbohydrates: A Frontier in Medicinal Chemistry ACS Publications 5
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code Chemical Reviews 1
Sources
Retrosynthesis Analysis
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